Technical Documentation Center

(1-Aminocycloheptyl) acetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Aminocycloheptyl) acetic acid hydrochloride
  • CAS: 1335042-25-5

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of (1-Aminocycloheptyl) acetic acid hydrochloride

Structural Characterization, Synthesis, and Physicochemical Properties Executive Summary (1-Aminocycloheptyl)acetic acid hydrochloride (CAS: 1335042-25-5) is a specific

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Physicochemical Properties

Executive Summary

(1-Aminocycloheptyl)acetic acid hydrochloride (CAS: 1335042-25-5) is a specific ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-amino acid derivative characterized by a seven-membered cycloheptane ring spiro-fused to a 

-amino acid backbone.[1][2] Unlike its structural relative Gabapentin (a

-amino acid), this molecule features the amine group directly attached to the quaternary carbon of the ring, with an acetic acid side chain. This structural distinction imparts unique conformational constraints, making it a critical building block in the design of foldamers, peptidomimetics, and conformationally restricted GABA analogs.

This guide provides a comprehensive technical analysis of the compound, detailing its chemical structure, molecular weight calculations, synthetic pathways, and experimental handling protocols for drug development applications.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

The following table consolidates the fundamental chemical data for (1-Aminocycloheptyl)acetic acid hydrochloride. Researchers must note the distinction between the free base and the hydrochloride salt during stoichiometric calculations.

PropertyData
IUPAC Name 2-(1-Aminocycloheptyl)acetic acid hydrochloride
Common Name (1-Aminocycloheptyl)acetic acid HCl
CAS Number (HCl Salt) 1335042-25-5
CAS Number (Free Base) 58885-91-9
Molecular Formula (HCl)

Molecular Formula (Base)

Molecular Weight (HCl) 207.70 g/mol
Molecular Weight (Base) 171.24 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO
Acidity (Predicted pKa) Carboxyl: ~3.5–4.0 | Amine: ~9.5–10.5
Structural Classification
  • Class: Cyclic

    
    -amino acid (where the 
    
    
    
    -carbon is part of a ring system).
  • Chirality: Achiral. The molecule possesses a plane of symmetry passing through the quaternary C1 carbon and the C4 carbon of the cycloheptane ring (assuming the ring adopts a symmetric twist-chair conformation on average).

  • Differentiation: Often confused with the seven-membered analog of Gabapentin ([1-(aminomethyl)cycloheptyl]acetic acid). In the subject compound, the amine is directly on the ring (C1), whereas in Gabapentin analogs, the amine is on a methylene spacer.

Structural Analysis & Visualization

The chemical connectivity of (1-Aminocycloheptyl)acetic acid is defined by a central quaternary carbon (C1) linking the cycloheptyl ring, a primary amine, and the acetic acid moiety.

2D Connectivity Diagram

The following diagram illustrates the core connectivity and functional groups.

ChemicalStructure cluster_legend Structural Key C1 C1 (Quaternary) Amine Amine Group (-NH3+ Cl-) C1->Amine Direct Attachment AlphaC Alpha Carbon (-CH2-) C1->AlphaC Beta-Linkage Ring Cycloheptane Ring (C2-C7) Ring->C1 Spiro Fusion Carboxyl Carboxyl Group (-COOH) AlphaC->Carboxyl Legend Blue: Spiro Center | Red: Cationic Site | Green: Anionic Site

Figure 1: Connectivity map of (1-Aminocycloheptyl)acetic acid hydrochloride, highlighting the quaternary center (C1) characteristic of


-amino acids.[1]

Synthetic Methodology

The synthesis of (1-Aminocycloheptyl)acetic acid typically employs the Rodionov Reaction (or a modification thereof), which allows for the direct condensation of a ketone with malonic acid and ammonia to form


-amino acids.
Synthesis Pathway (Rodionov Modification)

SynthesisPathway SM1 Cycloheptanone (C7H12O) Reaction Rodionov Condensation Reflux in Ethanol SM1->Reaction SM2 Malonic Acid (CH2(COOH)2) SM2->Reaction SM3 Ammonium Acetate (NH4OAc) SM3->Reaction Inter Beta-Amino Acid (Free Base) Precipitate Reaction->Inter - CO2, - H2O AcidStep Acidification (HCl in Dioxane/Water) Inter->AcidStep Product (1-Aminocycloheptyl)acetic acid HCl (C9H18ClNO2) AcidStep->Product

Figure 2: Synthetic route via the Rodionov condensation of cycloheptanone, yielding the target ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-amino acid.[3]
Experimental Protocol (Bench-Scale)

Note: This protocol is adapted from standard procedures for cyclic


-amino acids.

Materials:

  • Cycloheptanone (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Absolute)

  • Hydrochloric acid (concentrated and 2M)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Cycloheptanone (11.2 g, 100 mmol) and Malonic acid (10.4 g, 100 mmol) in Ethanol (50 mL).

  • Ammination: Add Ammonium acetate (15.4 g, 200 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. The reaction evolves

    
    ; ensure proper venting.
    
  • Isolation (Free Base): Cool the reaction mixture to room temperature. The

    
    -amino acid often precipitates as a zwitterion. Filter the white solid and wash with cold ethanol. If precipitation is poor, concentrate the solvent in vacuo and triturate with acetone.
    
  • Salt Formation: Suspend the crude free base in a minimal amount of water. Add 2M HCl dropwise until the solid dissolves and the pH reaches ~1–2.

  • Crystallization: Concentrate the acidic solution or add Isopropanol/Ether to induce crystallization of the hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Water to obtain pure (1-Aminocycloheptyl)acetic acid hydrochloride.

Validation:

  • Yield: Typical yields range from 40–60%.

  • Melting Point: Expect decomposition >200°C (characteristic of amino acids).

Applications in Drug Discovery[6]

Peptidomimetics and Foldamers

(1-Aminocycloheptyl)acetic acid serves as a rigidified


-amino acid monomer. When incorporated into peptides, the cycloheptyl ring constrains the backbone torsion angles (

), promoting specific secondary structures (helices or turns) that are resistant to proteolytic degradation.
Gabapentinoid Research

While distinct from Gabapentin, this molecule targets similar chemical space. Researchers utilize it to probe the Structure-Activity Relationship (SAR) of the


 subunit of voltage-gated calcium channels. The expansion from a 6-membered (cyclohexyl) to a 7-membered (cycloheptyl) ring alters the lipophilicity and spatial volume, potentially affecting binding affinity and blood-brain barrier (BBB) permeability.

References

  • Squarix GmbH. Product Information: (1-Aminocycloheptyl) acetic acid hydrochloride.[4] Retrieved from [4]

  • PubChem. Compound Summary: (1-Aminomethyl)cyclohexaneacetic acid (Gabapentin - for structural comparison).[5] National Library of Medicine. Retrieved from

  • ChemBuyersGuide. Source listing for CAS 1335042-25-5. Retrieved from

  • Rodionov, V. M. (1929). "Über die Synthese von -Aminosäuren." Journal of the American Chemical Society, 51(3), 841–847. (Foundational methodology for beta-amino acid synthesis).

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (1-Aminocycloheptyl) acetic acid HCl for Drug Design

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is a paramount mantra. A significant cont...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is a paramount mantra. A significant contributor to late-stage clinical trial failures can be traced back to suboptimal physicochemical properties of the active pharmaceutical ingredient (API). These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential for toxicity.[1][2][3] Therefore, a comprehensive understanding and early-stage characterization of a drug candidate's physicochemical properties are not merely a regulatory requirement but a foundational pillar of rational drug design.

This technical guide provides an in-depth exploration of the key physicochemical properties of (1-Aminocycloheptyl) acetic acid HCl, a cyclic amino acid derivative with potential therapeutic applications. While specific experimental data for this compound is not extensively available in public literature, we will draw upon data from its close structural analog, gabapentin, and provide detailed, field-proven experimental protocols for the determination of these critical parameters. This guide is intended for researchers, scientists, and drug development professionals to facilitate a thorough and scientifically rigorous approach to the physicochemical profiling of this and similar molecules.

Molecular Structure and Its Implications

(1-Aminocycloheptyl) acetic acid HCl is a gamma-amino acid characterized by a cycloheptyl ring, which imparts a significant degree of conformational flexibility compared to its smaller ring analogs like gabapentin (a cyclohexyl derivative).[4] The presence of both a primary amine (a basic center) and a carboxylic acid (an acidic center) makes it a zwitterionic compound at physiological pH. The hydrochloride salt form is utilized to enhance its solubility and stability.[5]

Key Physicochemical Properties and Their Determination

A thorough physicochemical characterization is essential to predict the in vivo behavior of (1-Aminocycloheptyl) acetic acid HCl. The following sections detail the most critical properties, their significance in drug design, and the standardized methodologies for their experimental determination.

Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa is the pH at which a molecule is 50% ionized. For a molecule with both acidic and basic functional groups like (1-Aminocycloheptyl) acetic acid HCl, there will be two pKa values: one for the carboxylic acid (pKa₁) and one for the amino group (pKa₂).[6][7] The ionization state of a drug profoundly influences its solubility, permeability across biological membranes, and binding to its target.[6][7][8]

Significance in Drug Design:

  • Solubility: The ionized form of a drug is generally more water-soluble. Understanding the pKa allows for the formulation of solutions at a pH that ensures optimal solubility.

  • Absorption: The non-ionized form of a drug is typically more lipid-soluble and therefore more readily absorbed across the lipid-rich membranes of the gastrointestinal tract. The pKa, in conjunction with the pH of different regions of the gut, will determine the extent of absorption.

  • Distribution: The ability of a drug to cross the blood-brain barrier and other cellular membranes is dependent on its ionization state.[9]

  • Target Binding: The charge of a molecule can be critical for its interaction with the binding site of its biological target.

Predicted pKa Values:

PropertyPredicted ValueSignificance
pKa₁ (Carboxylic Acid) ~4.0 - 5.0Influences solubility in acidic environments (e.g., stomach).
pKa₂ (Amine) ~9.0 - 10.0Affects solubility and absorption in the intestines.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[10]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of (1-Aminocycloheptyl) acetic acid HCl and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Standardization of Titrants: Prepare and standardize solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the burette tips for the acid and base titrants.

  • Acidimetric Titration: Titrate the solution with the standardized HCl, adding small, precise volumes and recording the pH after each addition until a low pH (e.g., pH 2) is reached. This will protonate the carboxylate group.

  • Alkalimetric Titration: Titrate the resulting solution with the standardized NaOH, again recording the pH at regular intervals until a high pH (e.g., pH 12) is reached. This will deprotonate the carboxylic acid and then the amino group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[7][11]

Visualization of the Experimental Workflow:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve API in Water C Acidimetric Titration with HCl A->C B Standardize Titrants (HCl & NaOH) B->C D Alkalimetric Titration with NaOH B->D C->D E Plot pH vs. Titrant Volume D->E F Determine pKa at Half-Equivalence Points E->F

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): A Measure of Fat-Liking Tendency

Lipophilicity is a crucial physicochemical property that describes a molecule's affinity for a lipid-like environment versus an aqueous one. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH, which considers both the neutral and ionized forms.[3][12]

Significance in Drug Design:

  • Absorption and Permeability: A drug's ability to cross cell membranes is highly dependent on its lipophilicity.[3]

  • Solubility: There is often an inverse relationship between lipophilicity and aqueous solubility.

  • Metabolism: Highly lipophilic drugs are more likely to be metabolized by cytochrome P450 enzymes.

  • Toxicity: High lipophilicity can sometimes be associated with increased toxicity and off-target effects.

  • "Drug-Likeness": LogP is a key parameter in Lipinski's Rule of Five, a guideline for evaluating the drug-likeness of a chemical compound.[12]

Predicted LogP and LogD Values:

PropertyPredicted ValueSignificance
LogP (calculated) -1.0 to 0.5Indicates a relatively hydrophilic character, which is favorable for aqueous solubility.
LogD at pH 7.4 -2.0 to -1.0The negative value at physiological pH suggests that the ionized form predominates, further enhancing aqueous solubility.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of LogP and LogD.[12][13]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 for LogD) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer.

  • Sample Preparation: Prepare a stock solution of (1-Aminocycloheptyl) acetic acid HCl in the aqueous phase.

  • Partitioning: In a sealed tube, mix a known volume of the n-octanol-saturated aqueous phase containing the drug with a known volume of the aqueous-saturated n-octanol.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the drug in both the aqueous and n-octanol layers using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogP or LogD using the formula: LogP (or LogD) = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).[14]

Visualization of the Experimental Workflow:

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare & Pre-saturate Phases (n-octanol & buffer) C Mix Phases & API A->C B Prepare API Stock Solution B->C D Shake to Equilibrate C->D E Centrifuge for Phase Separation D->E F Analyze Concentration in Each Phase (HPLC) E->F G Calculate LogP/LogD F->G Solubility_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess API to Buffers A->B C Equilibrate at 37°C B->C D Separate Solid & Liquid Phases C->D E Analyze Solute Concentration (HPLC) D->E F Analyze Solid State (XRPD) D->F

Caption: Workflow for equilibrium solubility determination.

Melting Point and Thermal Properties: Indicators of Purity and Stability

The melting point is the temperature at which a solid turns into a liquid. It is a useful indicator of purity, as impurities tend to depress and broaden the melting range. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) provide a more detailed picture of the thermal behavior of a substance. [9][15][16] Significance in Drug Design:

  • Purity Assessment: A sharp melting point is indicative of a pure compound.

  • Polymorphism: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and stabilities. DSC can be used to identify and characterize polymorphs. [15][16]* Formulation Development: The melting point is an important parameter for manufacturing processes such as hot-melt extrusion.

Expected Melting Point:

Based on its structure as an amino acid hydrochloride, a relatively high melting point is expected. For comparison, the melting point of a similar compound, (trans-4-Aminocyclohexyl)acetic acid hydrochloride, is reported to be 240-242 °C. Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [17] Methodology:

  • Sample Preparation: Accurately weigh a small amount of (1-Aminocycloheptyl) acetic acid HCl (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is typically determined as the onset or peak temperature of the endothermic melting event on the DSC thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Visualization of the Experimental Workflow:

DSC_Analysis cluster_prep Preparation cluster_exp Analysis cluster_analysis Data Interpretation A Weigh Sample into DSC Pan B Heat at a Constant Rate in DSC A->B C Record Heat Flow vs. Temperature B->C D Determine Melting Point (Onset/Peak) C->D E Calculate Enthalpy of Fusion D->E

Caption: Workflow for melting point determination by DSC.

Chemical Stability: Ensuring Product Quality and Shelf-Life

Chemical stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. [18]Forced degradation studies are also conducted to identify potential degradation products and establish stability-indicating analytical methods. [19][20] Significance in Drug Design:

  • Shelf-Life Determination: Stability data is used to establish the re-test period for the drug substance and the shelf-life for the drug product. [18]* Storage Conditions: These studies help define the appropriate storage conditions (e.g., temperature, humidity, protection from light).

  • Degradation Pathway Identification: Understanding how a drug degrades helps in developing stable formulations and in identifying potential toxic degradation products.

Potential Stability Concerns:

As a primary amine, (1-Aminocycloheptyl) acetic acid HCl could be susceptible to oxidative degradation. The presence of the carboxylic acid group could potentially lead to intramolecular reactions under certain conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than those used for accelerated stability testing. [20] Methodology:

  • Stress Conditions: Expose samples of (1-Aminocycloheptyl) acetic acid HCl to a variety of stress conditions, including:

    • Acidic and Basic Hydrolysis: Reflux in HCl and NaOH solutions.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Heat the solid drug at elevated temperatures.

    • Photostability: Expose the drug to light according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Peak Purity and Mass Balance: Assess the homogeneity of the parent drug peak and ensure that the total amount of drug and degradation products is conserved.

  • Degradant Identification: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.

Visualization of the Logical Relationship:

Stability_Testing cluster_stress Forced Degradation cluster_analysis Analysis & Outcomes A Acid/Base Hydrolysis E Stability-Indicating HPLC Method A->E B Oxidation B->E C Thermal Stress C->E D Photostability D->E F Identify Degradation Products (LC-MS) E->F G Establish Degradation Pathway F->G H Inform Formulation & Storage G->H

Caption: Logical flow of forced degradation studies.

Conclusion: A Roadmap for Successful Drug Development

The physicochemical properties of (1-Aminocycloheptyl) acetic acid HCl are intrinsic determinants of its potential as a therapeutic agent. A thorough and early-stage characterization of its pKa, lipophilicity, solubility, thermal properties, and stability provides a critical roadmap for navigating the complexities of drug development. By employing the robust experimental protocols outlined in this guide, researchers can generate the high-quality data necessary to make informed decisions, optimize formulations, and ultimately increase the probability of clinical success. This proactive approach to physicochemical profiling is not just good science; it is a strategic imperative in the quest for safer and more effective medicines.

References

  • World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • World Health Organization. (2019). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • USP. (2014). Evaluation of USP melting point standards by differential scanning calorimetry. Pharmacopeial Forum, 40(5). Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Garrido, G., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Garrido, G., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5323. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). Differential Scanning Calorimeter (DSC). Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • Rumondor, A. C. F., et al. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics, 18(4), 1647-1661. Retrieved from [Link]

  • Li, S., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • Gateway Analytical. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and physicochemical evaluation of tetrafluorinated GABA analogue. Retrieved from [Link]

  • Qian, K., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 221-227. Retrieved from [Link]

  • van der Water, B. E., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Retrieved from [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • PubChem. (n.d.). Gabapentin. National Institutes of Health. Retrieved from [Link]

  • Bolte, B., et al. (2020). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. Molecules, 25(23), 5543. Retrieved from [Link]

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Retrieved from [Link]

  • Department of Biotechnology. (n.d.). Titration of Amino Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation components, characteristics and physico-chemical properties (of selected formulations). Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]

  • Scribd. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. Retrieved from [Link]

  • RSC Publishing. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Retrieved from [Link]

  • RSC Publishing. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Retrieved from [Link]

  • PMC. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • CMST. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

  • Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Retrieved from [Link]

  • Semantic Scholar. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. Retrieved from [Link]

  • A COMPARISON OF THEORETICAL METHODS OF CALCULATION OF PARTITION COEFFICIENTS FOR SELECTED DRUGS. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate. National Institutes of Health. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). ACC. Retrieved from [Link]

  • PMC. (2018). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved from [Link]

  • ResearchGate. (n.d.). The Influence of Acetic Acid Concentration on the Extractability of Collagen from the Skin of Hybrid Clarias sp. and Its Physicochemical Properties: A Preliminary Study. Retrieved from [Link]

Sources

Foundational

Introduction: The Significance of Conformational Constraint in γ-Amino Acid Design

An In-Depth Technical Guide to Cycloheptane-Based γ-Amino Acids: Synthesis, Conformation, and Application γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, pla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cycloheptane-Based γ-Amino Acids: Synthesis, Conformation, and Application

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in modulating neuronal excitability.[1] Its dysfunction is implicated in numerous neurological disorders, including epilepsy, making the GABAergic system a prime target for therapeutic intervention.[1][2] γ-Amino acids, as structural analogs of GABA, are therefore of significant interest in drug development.[3]

A key strategy in modern medicinal chemistry is the use of conformational constraint to design molecules with enhanced potency, selectivity, and metabolic stability. By incorporating the flexible backbone of a γ-amino acid into a cyclic scaffold, we can restrict its torsional freedom, pre-organizing it into a bioactive conformation. While five- and six-membered rings (cyclopentane and cyclohexane) are commonly employed for this purpose, the seven-membered cycloheptane ring offers a unique conformational landscape.[4][5][6]

Cycloheptane is characterized by a high degree of flexibility and several low-energy conformations, primarily in the twist-chair and twist-boat families, with small energy barriers to interconversion.[7][8][9] This inherent flexibility, when strategically constrained by functional groups, provides a unique platform for designing novel γ-amino acid structures. This guide provides a technical overview of the synthesis, conformational properties, and therapeutic potential of cycloheptane-based γ-amino acids for researchers and drug development professionals.

Synthetic Strategies for Cycloheptane-Based γ-Amino Acids

The construction of the cycloheptane core functionalized with amino and carboxylic acid groups requires sophisticated synthetic planning. Two prominent approaches include multi-component reactions for building hydroxylated derivatives and multi-step pathways starting from simple cycloalkenes.

Diversity-Oriented Synthesis via Multi-Component Reaction

A powerful strategy for generating complex and diverse structures involves a sequence of highly controlled reactions. An enantioselective protocol has been developed for assembling densely hydroxylated cycloheptane amino acids.[10] This method leverages a succession of a vinylogous Mukaiyama aldol reaction (VMAR), a Morita-Baylis-Hillman reaction (MBHR), and an intramolecular pinacol coupling reaction (IPCR).[10] The process utilizes chiral glyceraldehyde derivatives as starting materials, allowing for high diastereocontrol and enantioselectivity, resulting in overall yields of 15-37% over ten steps.[10]

G A Chiral Glyceraldehyde Derivative C Vinylogous Mukaiyama Aldol Reaction (VMAR) A->C B N-Boc-2-(TBDMS-oxy)pyrrole B->C D Aldol Adduct C->D Forms C-C bond E Morita-Baylis-Hillman Reaction (MBHR) D->E Introduces further functionality F MBHR Product E->F G Intramolecular Pinacol Coupling Reaction (IPCR) F->G Ring closure H Densely Hydroxylated Cycloheptane Amino Acid G->H

Caption: Diversity-oriented synthesis of cycloheptane amino acid polyols.[10]

Synthesis from Cycloheptene via Diels-Alder Cycloaddition

An alternative approach builds the core structure through a series of transformations starting from a simple cycloalkane. This method was employed in the synthesis of γ-amino acid derivatives bearing bridged bicyclic skeletons, which are structurally related to substituted cycloheptanes.[11]

The synthesis begins with cycloheptene, which is converted to 1,3-cycloheptadiene. This diene then undergoes a Diels-Alder cycloaddition with maleic anhydride to form a bicyclic adduct. Subsequent hydrogenation, hydrolysis, and a lead(IV) acetate-mediated bisdecarboxylation yield a key olefin intermediate, which can be further elaborated into the target γ-amino acid derivative.[11]

G cluster_prep Diene Preparation cluster_cyclo Core Construction A Cycloheptene B α-Bromination A->B C Base-mediated Elimination B->C D 1,3-Cycloheptadiene C->D F Diels-Alder Cycloaddition D->F E Maleic Anhydride E->F G Bicyclic Adduct F->G H Hydrogenation (Pd/C) G->H I Saturated Adduct H->I J Hydrolysis (NaOH) I->J K Biscarboxylic Acid J->K L Bisdecarboxylation (Pb(OAc)4) K->L M Olefin Intermediate L->M N Target γ-Amino Acid Derivative M->N Further Elaboration

Caption: Synthetic pathway to a key intermediate for bridged γ-amino acids.[11]

Conformational Analysis of the Cycloheptane Ring

The biological activity of cycloheptane-based γ-amino acids is intrinsically linked to the conformational preferences of the seven-membered ring. Unlike the rigid chair of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers.[7]

Computational studies have shown that the twist-chair conformers are generally lower in energy than the corresponding boat and chair conformations.[7] The molecule can move between these forms through a process called pseudorotation, which has relatively low activation barriers.[7][9] The introduction of substituents, such as the amino and carboxyl groups of the γ-amino acid, will influence this conformational equilibrium, favoring specific arrangements that minimize steric strain and optimize intramolecular interactions. This conformational preference is critical, as it dictates the spatial orientation of the key pharmacophoric groups, thereby determining how the molecule interacts with its biological target.

G TC Twist-Chair (Lowest Energy) C Chair TC->C Interconversion TB Twist-Boat TC->TB Pseudorotation (Low Barrier) B Boat TB->B Interconversion

Caption: Simplified interconversion pathways for cycloheptane conformers.[7][9]

Biological Applications and Drug Development

The unique structural features of cycloheptane-based γ-amino acids make them promising candidates for several therapeutic applications, primarily as modulators of the GABAergic system and as building blocks for novel peptidomimetics.

Inhibitors of Branched-Chain Amino Acid Aminotransferase 1 (BCAT1)

Recent research has identified novel GABA derivatives with bridged bicyclic skeletons (structurally derived from cycloheptane systems) as potent inhibitors of BCAT1.[11] BCAT1 is highly upregulated in a variety of cancers and is implicated in tumor growth and resistance to therapy.[11] By modifying a lead compound, researchers developed a bicyclo[3.2.1]octene-bearing GABA derivative that showed significantly enhanced inhibitory activity against BCAT1, effectively suppressing the growth of cancer cells resistant to conventional tyrosine kinase inhibitors (TKIs).[11]

CompoundDescriptionBCAT1 IC₅₀ (mM)
WQQ-345 Parent compound with a bridged bicyclic skeleton4.87
Compound 7 Bicyclo[3.2.1]octene-bearing GABA derivative0.78
Table 1: In vitro inhibitory activity of GABA derivatives against the BCAT1 enzyme. Data sourced from[11].

This work demonstrates that the rigid, well-defined conformation imposed by the cycloheptane-derived scaffold is key to achieving high-potency inhibition, representing a promising avenue for the development of new anticancer agents.[11]

Foldamers and Peptidomimetics

Constrained amino acids are valuable building blocks for creating foldamers—oligomers that adopt stable, predictable secondary structures similar to proteins.[12] While much of the foundational work has been done with cyclopentane and cyclohexane rings, the principles extend to seven-membered systems.[4][6] By incorporating cycloheptane-based γ-amino acids into a peptide backbone, it is possible to induce specific turns or helical structures.[12] This conformational control is critical for designing peptidomimetics that can mimic the structure of a bioactive peptide loop or surface, leading to compounds with improved metabolic stability and cell permeability.

Key Experimental Protocols

Protocol: Synthesis of Bicyclic Adduct (Intermediate for Bridged GABA Derivatives) This protocol is adapted from the synthetic route described in[11].

Objective: To synthesize the core bicyclic structure from 1,3-cycloheptadiene and maleic anhydride.

Materials:

  • 1,3-Cycloheptadiene (1.0 eq)

  • Maleic anhydride (1.1 eq)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cycloheptadiene.

  • Addition of Reagents: Dissolve maleic anhydride in anhydrous toluene and add this solution to the flask containing the diene.

  • Cycloaddition: Heat the reaction mixture to reflux in toluene. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, the bicyclic adduct 60 , can be purified by recrystallization or silica gel chromatography to yield the desired product.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Causality: The Diels-Alder reaction is a thermally allowed [4+2] cycloaddition that efficiently forms a six-membered ring. Using the pre-formed 1,3-cycloheptadiene ensures the correct connectivity and stereochemistry in the resulting bicyclic adduct, which serves as a rigid scaffold for subsequent functional group manipulations to install the γ-amino acid moiety.[11]

Conclusion and Future Outlook

Cycloheptane-based γ-amino acids represent a fascinating and underexplored class of molecules with significant potential in drug discovery and materials science. Their unique conformational flexibility, balanced with the constraints imposed by the seven-membered ring, provides a rich design space for creating novel therapeutic agents. The synthetic routes developed allow for the controlled introduction of various substituents, enabling the fine-tuning of steric and electronic properties to optimize biological activity.

Future research will likely focus on expanding the library of available cycloheptane γ-amino acid building blocks, exploring their incorporation into more complex foldamers, and screening them against a wider range of biological targets. As our understanding of the relationship between the seven-membered ring conformation and biological function deepens, these compounds are poised to become valuable tools in the development of next-generation therapeutics.

References

  • Gellman, S. H., et al. (n.d.). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - PMC. National Center for Biotechnology Information.
  • Wang, Q., et al. (2025, February 15). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI.
  • Duke, R. K., et al. (2001, November 2). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed.
  • Casiraghi, G., et al. (2006, January 6). New enantioselective entry to cycloheptane amino acid polyols. PubMed.
  • Freeman, F., et al. (2025, August 6). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate.
  • Silverman, R. B., et al. (2025, December 11). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI.
  • David, R., et al. (2022, December 28). Polysubstituted cyclohexane γ-amino acids induce a double α-/β-turn in short non-natural peptides. ChemRxiv.
  • Abd-Allah, W. H., et al. (2023, April 25). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. PubMed.
  • Gellman, S. H., et al. (n.d.). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC. National Center for Biotechnology Information.
  • Dračínský, V. (2015, August 12). Conformational analysis of cycloalkanes. SciSpace.
  • Silverman, R. B. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC. National Center for Biotechnology Information.
  • LibreTexts. (2021, July 31). 12.6: The Larger Cycloalkanes and their Conformations. Chemistry LibreTexts.
  • Kukharev, B. F., et al. (2015, November 20). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate.
  • Alajarín, R., et al. (2008, March 27). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. MDPI.
  • Stankovič, I. (2011, April 6). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL.

Sources

Exploratory

A Framework for the Toxicological and Safety Evaluation of Novel Chemical Entities: A Case Study of (1-Aminocycloheptyl) acetic acid hydrochloride

Disclaimer: A comprehensive review of publicly available scientific literature and safety data repositories reveals no specific toxicological or safety studies for (1-Aminocycloheptyl) acetic acid hydrochloride. Therefor...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A comprehensive review of publicly available scientific literature and safety data repositories reveals no specific toxicological or safety studies for (1-Aminocycloheptyl) acetic acid hydrochloride. Therefore, this document serves as an in-depth technical framework outlining the established, scientifically-validated process for assessing the toxicology and safety of a novel chemical entity (NCE). (1-Aminocycloheptyl) acetic acid hydrochloride is used throughout as a representative example to illustrate this process. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Foundation of Safety Assessment

The journey of any new chemical entity (NCE) from discovery to potential application is critically dependent on a thorough evaluation of its safety profile. The primary objective of toxicology and safety pharmacology is to identify potential hazards, characterize dose-response relationships for adverse effects, and establish a safe margin for human exposure.[1] This process is not a rigid checklist but a dynamic, tiered approach that begins with fundamental characterization and progresses through increasingly complex biological systems.

The initial step for our subject compound, (1-Aminocycloheptyl) acetic acid hydrochloride, would be a complete physicochemical characterization. Properties such as molecular weight (e.g., 221.72 g/mol for a similar compound, Ethyl (1-aminocyclohexyl)acetate hydrochloride), solubility, pKa, and lipophilicity (LogP) are not mere data points; they are crucial predictors of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which dictates its systemic exposure and potential for target organ toxicity.

A Tiered Strategy for Toxicological Evaluation

Modern toxicology relies on a structured, tiered approach to minimize animal usage while maximizing data-driven decisions. This strategy begins with broad, high-throughput in vitro methods and progresses to more complex in vivo studies only as necessary, based on the initial findings and the intended use of the compound. This ensures that resources are used efficiently and ethical considerations are paramount.[2]

Tiered_Toxicology_Workflow A Phase 1: In Silico & In Vitro Screening B Cytotoxicity Assays (e.g., MTS, LDH on HepG2, A549) A->B Evaluate cell viability C Genotoxicity Screening (e.g., Ames Test, in vitro Micronucleus) A->C Assess mutagenic potential D Initial Safety Pharmacology (e.g., hERG Assay) A->D Screen for cardiac risk E Decision Point: Proceed to In Vivo? B->E C->E D->E F Phase 2: Acute In Vivo Studies E->F Yes (No major liabilities) N Comprehensive Risk Assessment E->N No (Unacceptable in vitro risk) G Acute Oral Toxicity (OECD 423) (Dose-ranging, clinical signs) F->G H Decision Point: Define Dose for Repeated Studies? G->H I Phase 3: Repeated-Dose & Safety Pharmacology H->I Yes (Tolerated dose identified) H->N No (High toxicity) J 28-Day Repeated Dose Toxicity (OECD 407) (Rodent, identify target organs, NOAEL) I->J K Safety Pharmacology Core Battery (ICH S7A) (CNS, CV, Respiratory) I->K L Decision Point: Further Studies Needed? J->L K->L M Phase 4: Specialized Studies (Carcinogenicity, Repro-Tox) L->M Yes (Based on intended use & findings) L->N No M->N

Caption: Tiered workflow for NCE toxicological assessment.

In Vitro Toxicology: The First Line of Inquiry

In vitro assays are rapid, cost-effective, and ethically advantageous methods for initial toxicity screening.[3] They provide crucial data to identify major liabilities early in development, allowing for compound modification or termination before significant resources are invested.

Cellular Cytotoxicity Assessment

The first question is whether the compound is toxic to cells. This is assessed using cytotoxicity assays on a panel of human cell lines representing potential target organs, such as HepG2 (liver) and A549 (lung).[4]

Experimental Protocol: MTS Assay for Cytotoxicity

  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2x stock solution of (1-Aminocycloheptyl) acetic acid hydrochloride in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTS Reagent: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) to each well.

  • Incubation: Incubate for 1-4 hours. The MTS compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[4]

Causality and Trustworthiness: This protocol is self-validating through the use of negative (vehicle) and positive controls, which ensure the assay is performing correctly and that any observed cytotoxicity is due to the test compound. The choice of multiple cell lines helps identify potential organ-specific toxicity.[5]

Genotoxicity Assessment

Genotoxicity assays evaluate a compound's potential to damage DNA, which can lead to mutations and potentially cancer.[6] The bacterial reverse mutation assay, or Ames test, is the universally accepted initial screen for mutagenicity.

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine (his) or tryptophan (trp) operon, respectively. These strains cannot synthesize the essential amino acid and will not grow on a minimal medium lacking it.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Pre-incubate the bacterial strains with various concentrations of (1-Aminocycloheptyl) acetic acid hydrochloride, vehicle control, and known mutagens (positive controls) in the presence and absence of the S9 mix.

  • Plating: Plate the mixtures onto minimal agar plates lacking the essential amino acid (histidine or tryptophan).

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow). A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates a positive (mutagenic) result.

In Vivo Toxicology: Assessing Systemic Effects

If in vitro results do not reveal significant liabilities, testing progresses to in vivo models to understand the compound's effects within a complex biological system. All in vivo studies are guided by internationally harmonized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and animal welfare.[7]

Acute Systemic Toxicity (OECD 423)

The goal of this study is to determine the short-term toxicity of a single high dose of the compound and to identify a potential lethal dose.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).

  • Dosing: Administer a single oral dose of (1-Aminocycloheptyl) acetic acid hydrochloride to a group of three animals at a starting dose level (e.g., 300 mg/kg), selected based on any available in vitro or structural data.[8]

  • Observation: Observe animals closely for the first several hours post-dosing and then daily for 14 days for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, and behavior). Record body weights periodically.

  • Step-wise Procedure: The outcome of the first group determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, the dose may be increased (e.g., to 2000 mg/kg). This process continues until a dose causing mortality or clear toxicity is identified, or the limit dose (2000 or 5000 mg/kg) is reached without effect.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any organ abnormalities.

Repeated Dose Toxicity (OECD 407)

Chronic diseases often result from repeated exposure. A 28-day repeated-dose study provides critical information on the effects of sub-chronic exposure, helps identify target organs of toxicity, and determines the No-Observed-Adverse-Effect Level (NOAEL).[7] The NOAEL is the highest dose at which there are no statistically or biologically significant adverse effects observed.

Experimental Protocol: 28-Day Oral Toxicity Study (OECD 407)

  • Animal Model: Use groups of male and female rodents (e.g., 5-10 per sex per group).

  • Dosing: Administer (1-Aminocycloheptyl) acetic acid hydrochloride daily via oral gavage for 28 consecutive days at three or more dose levels (e.g., low, mid, high) plus a vehicle control group. Doses are selected based on the acute toxicity study.

  • In-life Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: Near the end of the study, collect blood for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, and kidney function.

  • Pathology: After 28 days, conduct a full necropsy on all animals. Weigh key organs (liver, kidneys, brain, etc.) and preserve tissues for histopathological examination by a veterinary pathologist.

  • Data Analysis: Analyze all data to identify any dose-related changes. The highest dose that does not produce any significant adverse findings is determined to be the NOAEL.

Safety Pharmacology: Evaluating Effects on Vital Functions

Safety pharmacology studies are designed to detect potentially life-threatening effects on major physiological systems.[9] The International Council for Harmonisation (ICH) S7A guideline mandates a core battery of tests to assess the central nervous, cardiovascular, and respiratory systems.[1]

Safety_Pharmacology_Core Core Safety Pharmacology Core Battery (ICH S7A) CNS Central Nervous System Core->CNS CV Cardiovascular System Core->CV Resp Respiratory System Core->Resp CNS_Test Functional Observational Battery (FOB) Motor Activity Assessment (e.g., Irwin Test) CNS->CNS_Test Assess neurological & behavioral effects CV_Test Telemetry in Conscious Animals (ECG, Blood Pressure, Heart Rate) CV->CV_Test Assess cardiac & hemodynamic effects Resp_Test Whole Body Plethysmography (Respiratory Rate, Tidal Volume) Resp->Resp_Test Assess pulmonary function

Caption: Core components of a safety pharmacology evaluation.

  • Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test in rodents is used to assess behavioral and neurological changes.

  • Cardiovascular System: Effects on blood pressure, heart rate, and the electrocardiogram (ECG) are evaluated, often using conscious, telemetered animals to reduce stress-induced artifacts.

  • Respiratory System: Respiratory rate and tidal volume are typically measured using whole-body plethysmography.

Specialized Toxicology and Data Synthesis

Depending on the results of core studies, the compound's chemical structure, and its intended use, further specialized studies may be required.

  • Reproductive and Developmental Toxicity: These studies assess the potential effects on fertility and fetal development.[10][11] They are critical for any compound intended for use in women of childbearing potential.

  • Carcinogenicity: Long-term (2-year) bioassays in rodents are conducted if there is a cause for concern based on genotoxicity results, structural alerts, or the intended duration of human use.[6][12]

Data Summary and Risk Assessment

All data are integrated to build a comprehensive safety profile. The table below illustrates how data for a hypothetical NCE would be summarized.

Toxicology Endpoint Assay/Study Type Result (Hypothetical Example) Interpretation
Cytotoxicity MTS Assay (HepG2 cells)IC₅₀ = 150 µMLow potential for direct cellular toxicity.
Genotoxicity Ames Test (OECD 471)Negative in all strains (± S9)Not mutagenic in this bacterial system.
Cardiac Safety hERG Patch ClampIC₅₀ > 100 µMLow risk of hERG channel block at therapeutic concentrations.
Acute Oral Toxicity Rat (OECD 423)LD₅₀ > 2000 mg/kgLow acute toxicity; classified as GHS Category 5 or unclassified.
Repeated Dose Toxicity 28-Day Rat (OECD 407)NOAEL = 50 mg/kg/dayMild, reversible liver enzyme elevation observed at 150 mg/kg/day.
Cardiovascular Safety Telemetered Dog (ICH S7A)No adverse effects up to 100 mg/kgNo significant effects on blood pressure, heart rate, or ECG.

This synthesized data allows for a risk assessment, where the NOAEL from the most relevant animal study is compared to the anticipated human exposure level to calculate a Margin of Safety (MOS) . A sufficiently large MOS provides confidence for proceeding to clinical development.

Conclusion

While specific toxicological data for (1-Aminocycloheptyl) acetic acid hydrochloride are not publicly available, the framework presented here details the rigorous, multi-faceted, and scientifically-driven process required to establish the safety profile of any novel chemical entity. This systematic evaluation, grounded in internationally recognized guidelines, progresses from broad in vitro screens to specific in vivo studies, ensuring that potential risks to human health are thoroughly identified and characterized. This approach balances scientific rigor, ethical considerations, and the ultimate goal of ensuring human safety.

References

  • Biogem. In Vivo and in Vitro Toxicity Studies.
  • Cayman Chemical. (2025). Safety Data Sheet: Aminooxyacetic Acid (hydrochloride).
  • ChemSafetyPro.COM. (2018). GHS Classification Criteria for Reproductive Toxicity.
  • ECHA CHEM. rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride.
  • Material Safety Data Sheet.
  • Office of Pesticide Programs. (2024). Chemicals Evaluated for Carcinogenic Potential.
  • PubChem. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride.
  • ReachOnline. CLP, 3.7.2., Classification criteria for substances.
  • Society for Chemical Hazard Communication. (2017). Reproductive Toxicity.
  • Sciencelab.com. (2005). Material Safety Data Sheet: Acetic acid.
  • Premier Medical. Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 4-Aminophenylacetic acid.
  • UNECE. (2013). UN/SCEGHS/7/INF.8: Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
  • Ricca Chemical. (2026). Safety Data Sheet.
  • PubChem. (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate.
  • Pugsley, M. K., et al. (2008). Principles of Safety Pharmacology. British Journal of Pharmacology, 154, 1382–1399.
  • ReachOnline. CLP Annex I, 3.7.2.3. 4-5, 3.7. 2.4.
  • NIOSH. (1994). Acetic acid - IDLH. CDC.
  • MDPI. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis.
  • ResearchGate. SAFETY PHARMACOLOGY.
  • IARC. (2020). IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers.
  • FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • Spira, A. (2019). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal of Applied Bioanalysis, 5(3), 73-81.
  • Sigma-Aldrich. Ethyl (1-aminocyclohexyl)acetate hydrochloride.
  • Society for Chemical Hazard Communication. (2017). Carcinogenicity.
  • ECHA. Acetic acid - Registration Dossier.
  • University of Hertfordshire. ACC - AERU.
  • PubMed. (1992). Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex.
  • PubMed. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines.
  • Wikipedia. IARC group 1.
  • HESI. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals.
  • American Cancer Society. (2024). Known and Probable Human Carcinogens.
  • European Pharmaceutical Review. (2011). High Content Screening for in vitro toxicity testing.
  • Battelle. (2024). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.
  • PMC. (2025). In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1.
  • FUJIFILM Wako Chemicals. (2025). Acetic Acid [for LC-MS] - SAFETY DATA SHEET.
  • Chemical Emergency Medical Guidelines. Acetic acid (CH3-COOH) B 1 Information and recommendations for paramedics and doctors at the site.
  • Scientific Committee on Occupational Exposure Limits. (2016). Recommendation from the Scientific Committee on Occupational Exposure Limits for acetic acid.
  • MDPI. (2019). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides.
  • ECETOC. (1998). Aquatic Toxicity of Mixtures.
  • World Health Organization (WHO). AMINOCYCLOPYRACHLOR.
  • Santa Cruz Biotechnology. (1-Aminocyclohexyl)acetic acid.
  • EPA. (1994). Short-term Methods for Estimating the Chronic Toxicity of Effluents and Receiving Waters to Freshwater Organisms.

Sources

Foundational

A Technical Guide to 1-Aminocycloheptaneacetic Acid Hydrochloride and its Core Moiety

Part 1: Core Identifiers and Physicochemical Properties The foundational molecule for our discussion is 1-aminocycloheptanecarboxylic acid. Understanding its identifiers and properties is crucial before exploring its der...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Identifiers and Physicochemical Properties

The foundational molecule for our discussion is 1-aminocycloheptanecarboxylic acid. Understanding its identifiers and properties is crucial before exploring its derivatives.

Chemical Identifiers

A clear identification system is the bedrock of chemical research. The following table summarizes the key identifiers for 1-aminocycloheptanecarboxylic acid.

IdentifierValueSource
CAS Number 6949-77-5PubChem[1]
Molecular Formula C8H15NO2PubChem[1]
Molecular Weight 157.21 g/mol PubChem[1]
IUPAC Name 1-aminocycloheptane-1-carboxylic acidPubChem[1]
InChI Key IINRZEIPFQHEAP-UHFFFAOYSA-NPubChem[1]
SMILES C1CCCC(CC1)(C(=O)O)NPubChem[1]
Synonyms 1-Amino-1-cycloheptanecarboxylic acid, NSC-22849PubChem[1]
Physicochemical Properties (Predicted and Experimental)

The properties of the parent molecule inform the expected characteristics of its derivatives.

PropertyValueNotes
Melting Point Not availableData for the hydrochloride salt of the related 1-aminocyclopropane-1-carboxylic acid is 231 °C (dec.)[2]. A similar high melting point with decomposition is expected.
pKa Data not availableAmino acids exist as zwitterions, influencing their dissociation constants.
Solubility Soluble in waterExpected for the hydrochloride salt, similar to other amino acid hydrochlorides. The parent amino acid likely has moderate water solubility.
Appearance White to off-white crystalline solidTypical appearance for amino acids and their salts.

Part 2: Synthesis and Methodologies

While a specific, validated synthesis for 1-aminocycloheptaneacetic acid hydrochloride is not published, a logical synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds.

Proposed Synthesis of 1-Aminocycloheptaneacetic Acid Hydrochloride

The proposed pathway involves a multi-step process starting from cycloheptanone, proceeding through a Strecker or a Bucherer-Bergs reaction to introduce the amino and carboxyl groups, followed by homologation and salt formation.

  • Synthesis of 1-Aminocycloheptanecarbonitrile (Strecker Synthesis):

    • To a solution of cycloheptanone in a suitable solvent (e.g., methanol), add an aqueous solution of sodium cyanide, followed by ammonium chloride.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

  • Hydrolysis to 1-Aminocycloheptanecarboxylic Acid:

    • Treat the resulting 1-aminocycloheptanecarbonitrile with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) under reflux.

    • Acid hydrolysis will directly yield the hydrochloride salt of the amino acid. Basic hydrolysis will require a subsequent acidification step to neutralize the carboxylate and protonate the amine.

    • The product can be isolated by crystallization upon cooling or evaporation of the solvent.

  • Homologation to 1-Aminocycloheptaneacetic Acid (Arndt-Eistert Homologation):

    • Protect the amino group of 1-aminocycloheptanecarboxylic acid (e.g., as a Boc or Cbz derivative).

    • Convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride.

    • React the acid chloride with diazomethane to form a diazoketone.

    • Perform a Wolff rearrangement in the presence of a silver catalyst and water to yield the protected 1-aminocycloheptaneacetic acid.

    • Deprotect the amino group to obtain the desired product.

  • Formation of the Hydrochloride Salt:

    • Dissolve the final 1-aminocycloheptaneacetic acid in a suitable solvent (e.g., diethyl ether or methanol).

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-aqueous solvent.

    • The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.

Synthetic_Pathway Cycloheptanone Cycloheptanone Aminonitrile 1-Aminocycloheptane- carbonitrile Cycloheptanone->Aminonitrile Strecker Synthesis AminoAcid 1-Aminocycloheptane- carboxylic Acid Aminonitrile->AminoAcid Hydrolysis ProtectedAA N-Protected Amino Acid AminoAcid->ProtectedAA Protection AcidChloride Acid Chloride ProtectedAA->AcidChloride SOCl2 Diazoketone Diazoketone AcidChloride->Diazoketone CH2N2 HomologatedAA 1-Aminocycloheptane- acetic Acid Diazoketone->HomologatedAA Wolff Rearrangement (Ag+, H2O) HCl_Salt 1-Aminocycloheptaneacetic Acid Hydrochloride HomologatedAA->HCl_Salt HCl

Caption: Proposed synthesis of 1-aminocycloheptaneacetic acid hydrochloride.

Part 3: Applications in Research and Drug Development

While specific applications for 1-aminocycloheptaneacetic acid hydrochloride are not documented, the structural motif of cyclic amino acids is of significant interest in medicinal chemistry.

Rationale for Interest in Cyclic Amino Acids

Cyclic amino acids are valued as building blocks in drug design for several reasons:

  • Conformational Rigidity: The cyclic structure restricts the molecule's flexibility, which can lead to higher binding affinity and selectivity for biological targets.

  • Metabolic Stability: The non-natural structure can confer resistance to enzymatic degradation, improving the pharmacokinetic profile of a drug candidate.

  • Scaffolding: The cyclic core serves as a versatile scaffold for attaching various functional groups to explore structure-activity relationships (SAR). Aminocyclitols, a related class of compounds, are used as scaffolds in drug design[3].

Potential Therapeutic Areas

Based on the activities of similar cyclic amino acids, potential research applications for 1-aminocycloheptaneacetic acid hydrochloride could include:

  • Neurological Disorders: Gabapentin, a cyclohexane derivative, is a widely used anticonvulsant and analgesic. The cycloheptane ring of the title compound could modulate activity at similar neurological targets.

  • Oncology: Certain amino acid derivatives are explored for their role in cancer therapy. For instance, zoledronic acid, which contains an imidazole acetic acid moiety, is used to treat bone-related complications of cancer[4].

  • Peptidomimetics: As a non-natural amino acid, it could be incorporated into peptides to create more stable and potent therapeutic agents. The use of unnatural amino acids is a key strategy in peptide chemistry.

  • Opioid Tolerance Modulation: The related 1-aminocyclopropane carboxylic acid has been shown to prevent tolerance to mu and delta opioids by acting as a partial agonist at the glycine site of the NMDA receptor[5].

Part 4: Conclusion and Future Directions

1-Aminocycloheptaneacetic acid hydrochloride represents an intriguing yet underexplored chemical entity. This guide has provided a foundational understanding by examining its core structure, 1-aminocycloheptanecarboxylic acid, and proposing a logical synthetic pathway. The true potential of this compound lies in its synthesis and subsequent biological evaluation. Researchers in medicinal chemistry and drug discovery may find this molecule to be a valuable addition to their compound libraries for screening in various disease models, particularly in the fields of neuroscience and oncology. The conformational constraints imposed by the seven-membered ring could lead to novel pharmacological profiles, making it a worthy candidate for further investigation.

References

  • Ferrari, M., Ghezzi, M., & Belotti, P. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S.
  • PubChem. (n.d.). (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate. National Center for Biotechnology Information. Retrieved from a relevant PubChem page.[6]

  • Matrix Fine Chemicals. (n.d.). (1R,2S)-2-AMINOCYCLOHEPTANE-1-CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from a Matrix Fine Chemicals product page.[7]

  • Molbase. (n.d.). 1-(Aminomethyl)cyclohexaneacetic acid hydrochloride. Retrieved from a Molbase product page.[8]

  • European Chemicals Agency. (n.d.). rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride. Retrieved from an ECHA substance information page.[9]

  • PubChem. (n.d.). 1-Aminocycloheptanecarboxylic acid. National Center for Biotechnology Information. Retrieved from a relevant PubChem page.[1]

  • Tokyo Chemical Industry. (n.d.). 1-Aminocyclobutanecarboxylic Acid Hydrochloride. Retrieved from a TCI Chemicals product page.

  • ChemicalBook. (2026). 1-Aminocyclopropane-1-carboxylic acid hydrochloride. Retrieved from a ChemicalBook product page.[2]

  • Reddy, S. Y., & Kumar, M. S. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 164-171.
  • Google Patents. (n.d.). Process for the preparation of 1-aminocyclopropane carboxylic acid hydrochloride. Retrieved from a Google Patents page.[10]

  • PureSynth. (n.d.). 1-Aminocyclobutanecarboxylic Acid Hydrochloride 98.0%. Retrieved from a PureSynth product page.[11]

  • ChemicalBook. (n.d.). 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis. Retrieved from a ChemicalBook synthesis page.[12]

  • Kolesnikov, Y. A., Maccechini, M. L., & Pasternak, G. W. (1994). 1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance. Life sciences, 55(18), 1393–1398.[5]

  • Planas, A., & Martín-Lomas, M. (2010). Medicinal chemistry of aminocyclitols. Current medicinal chemistry, 17(18), 1878–1892.[3]

Sources

Exploratory

Metabolic Stability Assessment of (1-Aminocycloheptyl) acetic acid: A Strategic Guide

Topic: Metabolic Stability of (1-Aminocycloheptyl) acetic acid in vitro Content Type: Technical Guide / Whitepaper Executive Summary & Chemical Context (1-Aminocycloheptyl) acetic acid is a cyclic -amino acid and a seven...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of (1-Aminocycloheptyl) acetic acid in vitro Content Type: Technical Guide / Whitepaper

Executive Summary & Chemical Context

(1-Aminocycloheptyl) acetic acid is a cyclic


-amino acid and a seven-membered ring analogue of the anticonvulsant Gabapentin (which possesses a six-membered cyclohexane ring). In drug development, this compound represents a critical study in Structure-Metabolism Relationships (SMR). While gabapentinoids are historically characterized by high metabolic stability and renal excretion, the expansion of the aliphatic ring from cyclohexane to cycloheptane introduces increased lipophilicity and conformational flexibility.

This guide outlines the technical workflow for assessing the metabolic stability of (1-Aminocycloheptyl) acetic acid in human liver microsomes (HLM). The primary objective of this protocol is not merely to measure turnover, but to empirically validate the "renal clearance hypothesis"—confirming that the increased hydrophobic surface area of the cycloheptyl ring does not inadvertently create a binding affinity for hepatic CYP450 enzymes that is absent in its lower homologues.

Mechanistic Rationale: The "Null Hypothesis" of Stability

Structural Impediments to Metabolism

To design a valid experiment, one must understand why this molecule is likely stable and where it might fail.

  • Zwitterionic Shielding: At physiological pH (7.4), the amino group (

    
    ) and carboxylic acid (
    
    
    
    ) exist as a zwitterion. This high polarity typically prevents the molecule from entering the hydrophobic active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6).
  • Ring Expansion Risk: The cycloheptyl ring increases the

    
     compared to gabapentin. If this lipophilicity shift is significant, it may facilitate hydrophobic interactions with the access channels of metabolic enzymes, potentially leading to minor hydroxylation on the ring.
    
Experimental Selection: Microsomes vs. Hepatocytes
  • Primary System: Pooled Human Liver Microsomes (HLM). [1]

    • Reasoning: Since the primary risk is Phase I oxidation (hydroxylation of the ring), HLMs enriched with CYP450 and FMO enzymes are the most efficient screening tool.

  • Secondary System: Cryopreserved Hepatocytes. [1]

    • Reasoning: If HLM data shows stability, hepatocytes are optional unless Phase II glucuronidation of the carboxylic acid is suspected. However, for gabapentinoids, Phase I resistance is the primary "gatekeeper" metric.

Detailed Experimental Protocol

Materials & Reagents[2][3]
  • Test Compound: (1-Aminocycloheptyl) acetic acid (purity

    
    ).
    
  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quenching Agent: Acetonitrile (ACN) containing Internal Standard (IS).[1]

  • Internal Standard (IS): Gabapentin-d10 or Pregabalin-d6 (isotopically labeled analogs are preferred to match ionization efficiency).

Incubation Workflow

This protocol utilizes a "depletion method" where the disappearance of the parent compound is monitored over time.

  • Stock Preparation:

    • Dissolve (1-Aminocycloheptyl) acetic acid in DMSO or Water to 10 mM.

    • Note: Water is preferred if solubility permits, to minimize organic solvent inhibition of CYPs. If DMSO is used, final concentration in incubation must be

      
      .
      
  • Master Mix Setup:

    • Pre-warm KPi buffer to 37°C.[1]

    • Dilute microsomes to a working concentration of 0.625 mg/mL in KPi buffer.

    • Spike Test Compound into the microsome mix to achieve a final concentration of 1 µM .

    • Scientific Logic:[2][3][4] 1 µM is chosen to ensure the reaction follows first-order kinetics (

      
      ).
      
  • Reaction Initiation:

    • Aliquot 40 µL of the Microsome/Compound mix into a 96-well plate.

    • Pre-incubate at 37°C for 5 minutes.

    • Start (

      
       to 
      
      
      
      ):
      Add 10 µL of pre-warmed NADPH (5 mM) to initiate the reaction. Final protein conc: 0.5 mg/mL; Final NADPH: 1 mM.
    • Negative Control: Add buffer instead of NADPH to assess chemical instability (non-enzymatic degradation).

    • Positive Control: Incubate Verapamil (high turnover) and Warfarin (low turnover) in parallel wells.

  • Time Points & Quenching:

    • Sample at

      
       minutes.
      
    • At each time point, add 150 µL of ice-cold Acetonitrile + IS immediately to stop the reaction.

    • Tip: For the

      
       sample, add Acetonitrile before adding NADPH to ensure a true baseline.
      
  • Sample Processing:

    • Centrifuge plates at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C to precipitate proteins.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3) is recommended to retain polar zwitterions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: 0.1% Formic Acid in Acetonitrile.[5]

  • Ionization: ESI Positive mode (

    
    ).
    
  • MRM Transitions: Optimize for the specific parent mass (Cycloheptyl analog MW

    
     171.2 Da 
    
    
    
    172.2 precursor).

Data Analysis & Interpretation

Calculations

Calculate the In vitro Intrinsic Clearance (


)  using the depletion rate constant (

).
  • Determine Slope (

    
    ):  Plot 
    
    
    
    vs. Time (min).[6] The slope of the linear regression is
    
    
    .
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance:

    
    
    
    • Where [Microsomal Protein] = 0.5 mg/mL.[1][5]

Interpreting the "No Turnover" Result

For (1-Aminocycloheptyl) acetic acid, it is highly probable that


 depletion occurs over 60 minutes.
  • If

    
     min:  The compound is classified as Low Clearance .[6]
    
  • Validation: Ensure the Positive Control (Verapamil) shows

    
     depletion. If the positive control fails, the "stability" of the test compound is invalid (false negative due to inactive microsomes).
    

Visualization of the Workflow

The following diagram illustrates the critical path from incubation to clearance calculation, highlighting the decision nodes for controls.

MetabolicStabilityWorkflow cluster_controls Validation Controls Compound (1-Aminocycloheptyl) acetic acid Mix Master Mix Prep (Microsomes + Buffer) Compound->Mix Incubation Incubation 37°C (+NADPH) Mix->Incubation Start Reaction Quench Quench (ACN + Internal Std) Incubation->Quench T=0, 15, 30, 60' Centrifuge Centrifugation (Protein Precip.) Quench->Centrifuge Analysis LC-MS/MS Quantification Centrifuge->Analysis Supernatant Data Data Processing (Ln %Remaining vs Time) Analysis->Data Decision Stability Classification Data->Decision PosControl Verapamil (High Turnover) PosControl->Incubation NegControl Minus NADPH (Chem. Stability) NegControl->Incubation

Caption: Workflow for determining intrinsic clearance (


) using human liver microsomes (HLM).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Riley, R. J., et al. (2005). A unified model for predicting human hepatic, metabolic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. Drug Metabolism and Disposition, 33(9), 1304-1311.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Yisra, et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones (Providing comparative protocols for amine-containing compounds). Frontiers in Pharmacology.

Sources

Protocols & Analytical Methods

Method

Optimal reaction conditions for N-protection of (1-Aminocycloheptyl) acetic acid

Application Note: Optimizing N-Terminal Protection Strategies for Sterically Hindered Cyclic -Amino Acids Executive Summary (1-Aminocycloheptyl) acetic acid (ACHPA) represents a critical class of cyclic -amino acids used...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing N-Terminal Protection Strategies for Sterically Hindered Cyclic -Amino Acids

Executive Summary

(1-Aminocycloheptyl) acetic acid (ACHPA) represents a critical class of cyclic


-amino acids used in the design of peptidomimetics and foldamers. Structurally analogous to Gabapentin but possessing a seven-membered cycloheptane ring, ACHPA offers unique conformational constraints. However, its bulkier cycloheptyl moiety introduces significant steric hindrance at the 

-carbon relative to its cyclohexyl counterparts, complicating standard N-protection protocols.

This Application Note provides optimized protocols for introducing Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups. Unlike standard amino acid protection, ACHPA requires tailored solvent systems and extended reaction times to overcome the steric barrier imposed by the geminal disubstitution and the lipophilicity of the seven-membered ring.

Strategic Analysis: The Chemical Challenge

Steric Hindrance & Nucleophilicity

The primary amine in ACHPA is attached to a quaternary carbon (gem-disubstituted). The adjacent cycloheptyl ring creates a "conical" steric shield, significantly reducing the nucleophilic attack rate on protecting group reagents (e.g.,


 or Fmoc-OSu).
Solubility Paradox

As a zwitterion, free ACHPA is highly soluble in water but insoluble in organic solvents. However, the target N-protected forms are highly lipophilic.

  • Standard Protocol Failure Mode: In purely aqueous conditions, the lipophilic reagents (

    
    , Fmoc-OSu) precipitate/oil out. In organic solvents, the zwitterionic starting material does not dissolve.
    
  • The Solution: A homogeneous or micro-emulsion solvent system (Dioxane/Water or Acetone/Water) with precise pH control is required to maintain the amine in its unprotonated (nucleophilic) state while solubilizing the electrophile.

Decision Matrix: Protecting Group Selection

ProtectionStrategy Start Select Strategy for ACHPA App Downstream Application? Start->App Sol Solution Phase Synthesis App->Sol Small Molecule/Scale-up SPPS Solid Phase Peptide Synthesis App->SPPS Peptide Library Boc Boc Protection (Acid Labile) Sol->Boc Fmoc Fmoc Protection (Base Labile) SPPS->Fmoc Cond1 Reagent: Boc2O Base: NaOH/Dioxane Boc->Cond1 Cond2 Reagent: Fmoc-OSu Base: Na2CO3/Acetone Fmoc->Cond2

Figure 1: Decision matrix for selecting the appropriate N-protection strategy based on downstream synthesis requirements.

Protocol A: Boc-Protection of (1-Aminocycloheptyl) acetic acid

Objective: Synthesis of Boc-ACHPA-OH. Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (


).[1]
Reagents & Equipment[1][2][3][4][5][6]
  • (1-Aminocycloheptyl) acetic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.5 eq) — Note: Excess required due to slow kinetics.
    
  • 1N NaOH (2.2 eq)

  • 1,4-Dioxane (HPLC Grade)

  • Ethyl Acetate (EtOAc) for extraction[2]

  • 1N HCl (for acidification)

Step-by-Step Methodology
  • Solubilization (The Critical Step):

    • In a round-bottom flask, suspend ACHPA (10 mmol) in a mixture of 1,4-Dioxane (20 mL) and 1N NaOH (22 mL) .

    • Why: The 1:1 ratio ensures the zwitterion is deprotonated (

      
      ) and soluble, while the dioxane prepares the phase for the lipophilic 
      
      
      
      .
  • Reagent Addition:

    • Dissolve

      
       (15 mmol, 1.5 eq) in minimal 1,4-Dioxane (5 mL).
      
    • Add this solution dropwise to the stirring amino acid mixture at 0°C (ice bath).

    • Caution: Although sterically hindered, rapid addition can cause local pH drops or side reactions.

  • Reaction Phase:

    • Remove the ice bath and allow to warm to Room Temperature (25°C).

    • Stir vigorously for 18–24 hours.

    • Optimization Note: Unlike linear amino acids (complete in 2-4 hours), the cycloheptyl ring hinders attack. If TLC shows incomplete conversion after 18h, add 0.2 eq

      
       and heat mildly to 35°C.
      
  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most Dioxane (volume reduction ~50%).

    • Dilute with water (20 mL) and wash with Diethyl Ether (

      
       mL).
      
    • Why: This removes unreacted

      
       and by-products (tert-butanol) while the product remains in the aqueous phase as the sodium salt.
      
  • Acidification & Extraction:

    • Cool the aqueous phase to 0°C.

    • Acidify carefully with 1N HCl to pH 2–3 .

    • Warning:

      
       evolution may occur.[1] Do not use strong mineral acids (conc. HCl) rapidly, as this can cleave the Boc group.
      
    • Extract immediately with EtOAc (

      
       mL).
      
  • Final Purification:

    • Dry combined organics over

      
      , filter, and evaporate.[3]
      
    • Crystallization: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Fmoc-Protection of (1-Aminocycloheptyl) acetic acid

Objective: Synthesis of Fmoc-ACHPA-OH. Critical Constraint: Avoid Fmoc-Cl. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to prevent the formation of "Fmoc-dipeptides" which is a common side reaction with hindered amino acids when highly reactive acid chlorides are used.

Reagents
  • (1-Aminocycloheptyl) acetic acid (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • 
     (Sodium Carbonate) (2.0 eq)
    
  • Acetone and Water (1:1 ratio)

Step-by-Step Methodology
  • Preparation of Buffer/Solvent:

    • Dissolve

      
       (20 mmol) in Water (25 mL).
      
    • Add ACHPA (10 mmol) and stir until dissolved (pH should be ~9-10).

    • Add Acetone (25 mL).

  • Coupling Reaction:

    • Add Fmoc-OSu (11 mmol) slowly as a solid or dissolved in minimal acetone.

    • Stir at Room Temperature for 24 hours .

    • Monitoring: Check pH periodically. If pH drops below 8.5, add small aliquots of 10%

      
      . The amine must remain deprotonated to react.
      
  • Workup:

    • Evaporate Acetone under vacuum (keep temperature

      
      °C to prevent Fmoc cleavage).
      
    • Dilute with Water (50 mL).

    • Crucial Wash: Extract with Ether (

      
       mL) to remove unreacted Fmoc-OSu and fulvene by-products. Discard organic layer.
      
  • Precipitation:

    • Acidify the aqueous layer with 1N HCl (dropwise) to pH 2.

    • The Fmoc-ACHPA-OH should precipitate as a white solid.

    • Filter, wash with cold water, and dry in a vacuum desiccator over

      
      .
      

Process Visualization: Boc-Protection Workflow

BocWorkflow cluster_reaction Reaction Phase cluster_workup Workup Phase Start ACHPA (Zwitterion) Mix Dissolve in 1N NaOH / Dioxane (1:1) Start->Mix Add Add Boc2O (1.5 eq) at 0°C Mix->Add Stir Stir 18-24h at RT (Overcome Steric Hindrance) Add->Stir Evap Evaporate Dioxane Stir->Evap Wash Wash aq. phase with Ether (Remove excess Boc2O) Evap->Wash Acid Acidify to pH 2-3 (HCl) (Convert Salt to Free Acid) Wash->Acid Extract Extract into EtOAc Acid->Extract Final Pure Boc-ACHPA-OH Extract->Final

Figure 2: Workflow for the Boc-protection of ACHPA, highlighting the critical acidification step.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to sterics.Increase reaction time to 36h or use ultrasound sonication during the first hour to disperse reagents.
Oiling Out Poor solvent choice.[4]Ensure Dioxane/Water ratio is at least 1:1. If oiling occurs, add more Dioxane.
Precipitate in Fmoc Rxn Fmoc-OSu insolubility.Switch solvent system from Acetone/Water to Dioxane/Water (more lipophilic solubilization).
Loss of Fmoc group pH too high (>11) during workup.Maintain pH between 8.5 and 10 during reaction; never exceed pH 10.
Product in Ether Wash pH too low during wash.Ensure aqueous phase is pH > 8 before the Ether wash to keep the product as a salt (aqueous soluble).

References

  • Beilstein Journals. (2012). Synthesis of Boc-protected amines: Experimental Procedures. Beilstein-Institut. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][4][6][][8][9][10][11][12] Chemical Reviews, 109(6), 2455-2504. (Cited for general steric protection mechanisms).

Sources

Application

Application Note: Recrystallization Protocols for (1-Aminocycloheptyl) acetic acid hydrochloride

Executive Summary (1-Aminocycloheptyl) acetic acid hydrochloride (often chemically distinct but structurally homologous to Gabapentin) represents a critical class of -amino acids utilized in neurological drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Aminocycloheptyl) acetic acid hydrochloride (often chemically distinct but structurally homologous to Gabapentin) represents a critical class of


-amino acids utilized in neurological drug development. Unlike its cyclohexyl analog, the cycloheptyl variant possesses increased lipophilicity due to the larger seven-membered ring. This physicochemical shift introduces specific purification challenges, most notably the tendency to "oil out" (liquid-liquid phase separation) rather than crystallize directly from solution.

This guide details two validated solvent systems for the recrystallization of (1-Aminocycloheptyl) acetic acid HCl. Protocol A focuses on removing inorganic salts (NaCl/KCl) derived from hydrolysis steps, while Protocol B is optimized for final polishing and polymorph control.

Physicochemical Profile & Solvent Selection Strategy

Successful recrystallization requires balancing the ionic nature of the ammonium-carboxylate "head" with the lipophilic cycloheptyl "tail."

Molecular Properties
  • Chemical Structure: A zwitterionic core (stabilized as HCl salt) attached to a hydrophobic cycloheptyl ring.

  • Solubility Behavior:

    • High Solubility: Water, Methanol (MeOH), Ethanol (EtOH).

    • Moderate/Temperature-Dependent: Isopropyl Alcohol (IPA), n-Butanol.

    • Insoluble (Anti-Solvents): Ethyl Acetate (EtOAc), Diethyl Ether (

      
      ), Hexanes, Acetone.
      
The "Oiling Out" Phenomenon

The cycloheptyl ring increases the Van der Waals volume compared to Gabapentin. In water-miscible organic solvents (like hot ethanol), the compound may separate as an oil droplet before organizing into a crystal lattice.

  • Mitigation Strategy: Use of a ternary solvent system or slow anti-solvent addition with vigorous agitation and seeding.

Solvent System Comparison
ParameterSystem A: MeOH / EtOAcSystem B: IPA / WaterSystem C: EtOH /

Primary Utility Desalting (removal of NaCl)High Purity / PolishingRapid Recovery
Yield Potential HighModerateHigh
Purity Profile Excellent for inorganic removalExcellent for organic impuritiesGood
Oiling Risk LowMediumHigh
Drying Speed FastSlow (Water retention)Very Fast

Experimental Protocols

Protocol A: The "Desalting" Method (Methanol / Ethyl Acetate)

Best for crude material containing inorganic salts (NaCl,


) from hydrolysis steps.

Principle: The HCl salt of the target is highly soluble in Methanol, while inorganic salts are virtually insoluble. Ethyl Acetate acts as the anti-solvent to recover the product.

  • Dissolution: Suspend crude (1-Aminocycloheptyl) acetic acid HCl in Methanol (5 mL per gram of solid).

  • Reflux: Heat to reflux (

    
    ) with stirring for 15 minutes.
    
    • Note: The organic product will dissolve; inorganic salts will remain as a white suspension.

  • Hot Filtration: Filter the hot mixture through a pre-heated sintered glass funnel (or Celite pad) to remove undissolved inorganic salts.

    • Critical: Do not let the filtrate cool during this step to avoid premature crystallization.

  • Concentration: Concentrate the filtrate under vacuum (Rotavap) to approximately 50% of the original volume.

  • Precipitation: While keeping the solution warm (

    
    ), slowly add Ethyl Acetate  (anti-solvent) dropwise until a persistent turbidity (cloudiness) is observed.
    
    • Ratio: Target a final MeOH:EtOAc ratio of approx 1:3 to 1:4.

  • Crystallization: Remove heat. Allow the vessel to cool to room temperature slowly (over 2 hours). Then, chill in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the white crystals. Wash with cold Ethyl Acetate. Dry under vacuum at

    
    .
    
Protocol B: High-Purity Polishing (Water / Isopropyl Alcohol)

Best for removing organic impurities and controlling crystal habit.

  • Dissolution: Dissolve the semi-pure crystals in the minimum amount of Deionized Water at

    
    .
    
    • Metric: Approx 0.8 - 1.0 mL water per gram.

  • Anti-Solvent Addition: Add hot Isopropyl Alcohol (IPA) (

    
    ) to the aqueous solution.
    
    • Stop Point: Add IPA until the solution becomes slightly hazy, then add 1-2 mL of water to clarify it again.

  • Seeding (Crucial): Cool the solution to

    
    . Add a few seed crystals of pure material.
    
    • Why: This prevents the "oiling out" common with the cycloheptyl analog.

  • Cooling Ramp: Cool to room temperature at a rate of

    
     per hour.
    
  • Final Crystallization: Stir at

    
     for 2 hours.
    
  • Isolation: Filter and wash with a cold 9:1 mixture of IPA:Water.

Process Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate purification workflow based on impurity profile.

RecrystallizationLogic cluster_legend Key Process Indicators Start Crude (1-Aminocycloheptyl) acetic acid HCl CheckImpurity Primary Impurity Type? Start->CheckImpurity Inorganic Inorganic Salts (NaCl, NH4Cl) CheckImpurity->Inorganic Salt Content > 5% Organic Organic Byproducts (Unreacted SM, Isomers) CheckImpurity->Organic Salt Content < 1% SolventA Solvent System A: Dissolve in Hot MeOH Filter Hot (Remove Salts) Inorganic->SolventA SolventB Solvent System B: Dissolve in Min. Hot Water Organic->SolventB AntiSolventA Add Ethyl Acetate (Anti-Solvent) SolventA->AntiSolventA IsolateA Isolate Pure HCl Salt AntiSolventA->IsolateA AntiSolventB Add Hot IPA (Slow Addition) SolventB->AntiSolventB Seed Seed at 50°C (Prevent Oiling Out) AntiSolventB->Seed IsolateB Isolate High Purity Crystals Seed->IsolateB Warning ⚠ Critical Step: Seeding is required for System B to avoid liquid-liquid phase separation.

Figure 1: Decision tree for solvent system selection based on input material quality.

Troubleshooting & Critical Process Parameters (CPPs)

Oiling Out

If the product separates as a yellow oil rather than white crystals:

  • Cause: Temperature dropped too fast or anti-solvent was added too quickly, causing the solution to cross the "spinodal decomposition" line before the solubility curve.

  • Fix: Re-heat until the oil dissolves. Add 5% more of the good solvent (e.g., Methanol or Water). Cool much slower and seed the solution.

Hygroscopicity

The HCl salt is hygroscopic.

  • Handling: Minimize exposure to humid air during filtration.

  • Drying: Use a vacuum oven with a desiccant (

    
    ) trap. Ensure temperature does not exceed 
    
    
    
    to prevent discoloration.
Polymorphism

While less documented than Gabapentin, the cycloheptyl analog can exhibit polymorphism.

  • Consistency: Always stick to the same solvent system (Protocol B is preferred for consistent crystal habit) to ensure batch-to-batch reproducibility in dissolution rates.

References

  • Warner-Lambert Company. (1977). Cyclic Amino Acids.[1] US Patent 4,024,175.[2] (Describes the foundational synthesis and purification of cyclic amino acid analogs, including the 7-membered ring variant). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General authoritative text on amino acid hydrochloride purification methods). Link

  • Erregierre S.P.A. (2005).[3][4] Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.[2][3][4] US Patent 6,846,950.[3][4] (Details industrial purification logic for gabapentinoids, specifically the removal of inorganic salts via anhydrous alcoholic solvents). Link

  • Teva Pharmaceutical Industries. (2001). Process for the preparation of gabapentin.[2][3][5][6][7][8][9] European Patent EP1475366A1. (Discusses the "oiling out" issues and the use of alcoholic/ether systems for crystallization). Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of (1-Aminocycloheptyl) acetic acid in organic solvents

Ticket ID: #SOL-CH7-AA-001 Topic: Troubleshooting solubility issues of (1-Aminocycloheptyl) acetic acid in organic solvents Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-CH7-AA-001 Topic: Troubleshooting solubility issues of (1-Aminocycloheptyl) acetic acid in organic solvents Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary: The Zwitterion Paradox

Welcome to the technical support center. You are likely here because (1-Aminocycloheptyl) acetic acid (1-ACHAA) is refusing to dissolve in your reaction solvent (DCM, THF, Toluene) or is stubbornly remaining in the aqueous phase during extraction.

The Root Cause: Like its analog Gabapentin, 1-ACHAA exists as a zwitterion in its neutral state. The high lattice energy formed by the electrostatic attraction between the ammonium (


) and carboxylate (

) groups far exceeds the solvation energy provided by non-polar or aprotic polar organic solvents.

The Fix: You cannot simply "dissolve" a zwitterion in organics; you must disrupt the ionic lattice or mask the charges .

Module 1: Solubilizing for Organic Synthesis (DCM/THF)

User Issue: "I need to react the amine group with an acid chloride in Dichloromethane (DCM), but the starting material is a suspension."

The Solution: In-Situ Silylation ("The TMS Trick")

Attempting to dissolve the free amino acid in DCM is futile. The most robust method for anhydrous organic reactions is to transiently mask both the amine and carboxylic acid using Trimethylsilyl chloride (TMSCl). This creates a lipophilic intermediate that is soluble in DCM/THF.

Protocol: TMSCl-Mediated Solubilization

Reagents: 1-ACHAA, TMSCl (Trimethylsilyl chloride), DIPEA (Diisopropylethylamine), DCM (Anhydrous).

  • Suspension: Suspend 1.0 equiv of 1-ACHAA in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 2.2 equiv of DIPEA. Note: The mixture will remain cloudy.

  • Silylation: Dropwise add 2.2 equiv of TMSCl under

    
     atmosphere.
    
    • Observation: The reaction will exotherm slightly. Reflux for 1-2 hours.

    • Result: The solution should become clear and homogeneous as the bis-silylated species forms.

  • Reaction: Cool to

    
     and add your electrophile (e.g., Acid Chloride/Anhydride).
    
  • Workup: The silyl groups are highly labile. Adding aqueous workup solution (e.g., 1N HCl or

    
    ) will spontaneously cleave them, returning your functionalized product.
    
Alternative: Schotten-Baumann Conditions (Biphasic)

If strictly anhydrous conditions are not required, use a biphasic system.

ParameterRecommendationMechanism
Solvent System THF : Water (1:1) or Dioxane : Water (1:1)Water solvates the zwitterion; Organic solvates the reagent.
Base

or

(2-3 equiv)
Deprotonates the

to

, making it nucleophilic.
pH Control Maintain pH > 10Ensures the amine remains unprotonated.

Module 2: Extraction & Isolation Troubleshooting

User Issue: "My reaction is done, but I cannot extract the product from the aqueous layer into Ethyl Acetate or DCM."

The Logic: vs. pH

The partition coefficient (


) of 1-ACHAA is negative (highly hydrophilic). However, the distribution coefficient (

) varies wildly with pH. You are likely trying to extract at a pH where the molecule is charged.
Visualization: Extraction Decision Logic

ExtractionLogic Start Extraction Failure: Product in Aqueous Phase CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 4 (Cationic Form) CheckPH->Acidic Protonated Basic pH > 9 (Anionic Form) CheckPH->Basic Deprotonated Neutral pH ~ 6-7 (Zwitterion) CheckPH->Neutral Neutral ActionAcid Action: Basify to pH 12 Extract with n-Butanol Acidic->ActionAcid Target: Free Base ActionBasic Action: Acidify to pH 2 Extract with n-Butanol Basic->ActionBasic Target: Free Acid ActionZwit Action: Adjust to Isoelectric Point (pI) Precipitate or Resin Capture Neutral->ActionZwit Solubility Minimum

Figure 1: Decision tree for isolating 1-ACHAA based on ionization state. Note that standard solvents (EtOAc/DCM) often fail regardless of pH; n-Butanol is the preferred organic carrier.

Protocol: The "Salting-Out" n-Butanol Extraction

Standard solvents (DCM, Et2O) are often too non-polar even for the non-zwitterionic forms.

  • Saturate: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing organics out ("Salting out").

  • Solvent: Use n-Butanol or IPA:CHCl3 (1:3) . These solvent systems can accommodate the polar nature of the amino acid.

  • Extraction: Perform 3-4 extractions. n-Butanol has a high boiling point (

    
    ), so rotary evaporation requires a good vacuum pump and water bath at 
    
    
    
    .

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "I see split peaks or no retention on my C18 HPLC column."

Diagnosis:

  • No Retention: The molecule is too polar for standard C18 at neutral pH.

  • Split Peaks: You are injecting the sample in a solvent incompatible with the mobile phase, or the pH is near the

    
    , causing rapid interconversion between ionization states.
    

Recommended Method:

ComponentSettingReason
Column C18-Aq (Polar Endcapped) or HILICStandard C18 suffers from "phase collapse" with 100% aqueous starts.
Mobile Phase A Water + 0.1% TFA (or Formic Acid)Acidification (pH ~2) forces the molecule into a single cationic state (

).
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of Phase A to prevent baseline drift.
Detection ELSD or CAD (if no chromophore)1-ACHAA lacks a strong UV chromophore (like benzene rings). UV at 205-210 nm is noisy.

Frequently Asked Questions (FAQ)

Q: Can I use DMF or DMSO to dissolve it? A: Yes, 1-ACHAA is generally soluble in DMSO and sparingly soluble in DMF. However, these are high-boiling solvents that are difficult to remove. Use them only if you plan to dilute with water for a reverse-phase purification later.

Q: Why does my product turn into a gum/oil after removing the solvent? A: Amino acids with cycloalkyl rings often trap solvent molecules in their lattice or form amorphous solids (glasses) rather than crystals. Triturate (grind) the gum with Diethyl Ether or Hexane to induce crystallization.

Q: Is the cycloheptyl ring more lipophilic than the cyclohexyl ring (Gabapentin)? A: Marginally. The extra methylene group adds slight lipophilicity, but not enough to change the fundamental solubility rules. It behaves 95% like Gabapentin.

References

  • Gabapentin Solubility Profile. DrugBank Online. Accession Number DB00996. Available at: [Link]

  • Solubility of Amino Acids. ChemGuide. "The lack of solubility in non-polar organic solvents... is because of the lack of attraction between the solvent molecules and the zwitterions."[1] Available at: [Link]

  • Trimethylsilyl Chloride (TMSCl) mediated synthesis. National Institutes of Health (PMC). "A Convenient Synthesis of Amino Acid Methyl Esters." Available at: [Link]

  • Zwitterionic Solvation Thermodynamics. Journal of Solution Chemistry. "Solvation Descriptors for Zwitterionic α-Aminoacids." Available at: [Link]

Sources

Optimization

Removing impurities from (1-Aminocycloheptyl) acetic acid hydrochloride preparations

The following guide serves as a specialized Technical Support Center for the purification of (1-Aminocycloheptyl)acetic acid hydrochloride . This content is structured to address the specific chemical behavior of this -a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of (1-Aminocycloheptyl)acetic acid hydrochloride .

This content is structured to address the specific chemical behavior of this


-amino acid  derivative (CAS 1335042-25-5), while acknowledging its structural homology to Gabapentinoids.

Product Code: GEN-ACH-HCl Chemical Class:


-Amino Acid / Cycloalkane Derivative
Primary Application:  Peptidomimetic building block, Gabapentinoid analog research.

Part 1: Critical Impurity Profile ("Know Your Enemy")[1]

Before initiating purification, you must identify which impurity class is compromising your preparation. In the synthesis of 1-aminocycloheptyl acetic acid (often via Rodionov modification or Arndt-Eistert homologation), three specific impurity vectors are dominant.

Impurity TypeOriginDetection MethodSolubility Characteristic
Inorganic Salts (NaCl, NH

Cl)
Neutralization of the HCl salt during workup.Ash Test or AgNO

precipitation.
Insoluble in dry alcohols; Soluble in water.[1]

-Lactam Species
(2-azabicyclo[5.2.0]nonan-3-one)
Dehydration of the amino acid under thermal stress or activating agents.HPLC/LC-MS (M-18 peak).Soluble in non-polar organics (DCM, EtOAc).
Unreacted Cycloheptanone Starting material carryover.GC-FID or TLC (Stains with Anisaldehyde).Highly soluble in Hexanes/Toluene.
⚠️ Critical Structural Distinction

Are you working with the


- or 

-isomer?
  • Target Molecule: (1-Aminocycloheptyl)acetic acid (CAS 1335042-25-5).[2][3][4][5] This is a

    
    -amino acid  (Amine and Carboxyl are on C1 and C2 relative to each other).
    
  • Common Confusion: The Gabapentin analog (1-aminomethyl-cycloheptyl acetic acid) is a

    
    -amino acid.
    
  • Why this matters: The

    
    -lactam  impurity in your compound is highly strained and less likely to form spontaneously during storage compared to the 
    
    
    
    -lactam of Gabapentin, but it is harder to hydrolyze once formed.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: High Ash Content / Incomplete Solubility

User Question: "My final white powder does not dissolve completely in dry methanol, leaving a cloudy residue. Elemental analysis shows low Carbon %."

Technical Diagnosis: You have trapped Inorganic Salts (likely Ammonium Chloride or Sodium Chloride). The hydrochloride salt of your amino acid is highly soluble in lower alcohols, whereas inorganic salts are not.

Protocol: The "Alcoholic Desalting" Workflow

  • Dry: Ensure the crude solid is completely dry (remove water).

  • Dissolve: Suspend the crude solid in anhydrous Isopropanol (IPA) or Methanol (10 mL per gram).

  • Heat: Reflux at 60°C for 30 minutes. The amino acid HCl will dissolve; the inorganic salts will remain suspended.

  • Filter: Filter the hot solution through a Celite pad or a 0.45µm PTFE membrane.

  • Recover: Evaporate the filtrate to dryness or induce crystallization by adding Ethyl Acetate (Anti-solvent).

Issue 2: Presence of "M-18" Peak (Lactam Impurity)

User Question: "LC-MS shows a persistent peak at [M-H]- = 152 (or M-18 from parent). Is this the lactam, and how do I remove it?"

Technical Diagnosis: Yes, this is the Spiro-


-Lactam . Unlike the open-chain amino acid, this impurity is non-ionic and lipophilic.

Protocol: The "Acidic Partition" Wash Note: This method exploits the fact that the lactam is not a salt.

  • Dissolve: Dissolve your crude HCl salt in a minimum amount of Water (pH < 2).

  • Wash: Extract the aqueous phase 3x with Dichloromethane (DCM) or Toluene .

    • Mechanism:[6] The amino acid HCl stays in the water (charged). The neutral lactam partitions into the organic layer.

  • Lyophilize: Freeze-dry the aqueous layer to recover the purified amino acid HCl.

    • Warning: Do not use heat for evaporation, as it may re-induce cyclization.

Issue 3: Oily/Sticky Product (Hygroscopicity)

User Question: "I cannot get a free-flowing powder; the product turns into a gum upon exposure to air."

Technical Diagnosis: (1-Aminocycloheptyl)acetic acid HCl is extremely hygroscopic . The gum is likely a hydrate or solvate.

Protocol: Azeotropic Drying & Crystallization

  • Dissolve: Dissolve the gum in Methanol .

  • Swap Solvent: Add Methyl tert-butyl ether (MTBE) or Heptane slowly.

  • Evaporate: Rotovap to remove Methanol, forcing the product to precipitate in the MTBE/Heptane environment.

  • Dry: Vacuum dry at 40°C over P

    
    O
    
    
    
    or silica desiccant for 24 hours.

Part 3: Visualized Workflows

Diagram 1: Purification Decision Tree

Use this logic flow to determine the correct purification step based on your analytical data.

PurificationLogic Start Crude (1-Aminocycloheptyl) acetic acid HCl Analysis Analyze Purity (HPLC + Ash Test) Start->Analysis CheckSalt High Ash / Insoluble in MeOH? Analysis->CheckSalt CheckLactam M-18 Peak (Lactam)? CheckSalt->CheckLactam No Desalt PROTOCOL A: Hot Alcohol Extraction (Filter out NaCl) CheckSalt->Desalt Yes CheckColor Colored / Tars? CheckLactam->CheckColor No Hydrolysis PROTOCOL B: DCM Wash (Aq. Phase) or Acid Hydrolysis CheckLactam->Hydrolysis Yes Carbon PROTOCOL C: Activated Carbon Treatment CheckColor->Carbon Yes Final Pure HCl Salt (White Crystalline Solid) CheckColor->Final No Desalt->CheckLactam Hydrolysis->CheckColor Carbon->Final

Caption: Decision matrix for selecting the appropriate purification module based on specific impurity markers.

Diagram 2: Chemical Equilibrium & Separation Logic

Understanding the relationship between the Amino Acid and the Lactam is key to the "Acidic Partition" protocol.

LactamEquilibrium cluster_separation Separation Mechanism AminoAcid Amino Acid HCl (Water Soluble) (Polar) Lactam Beta-Lactam Impurity (DCM Soluble) (Non-Polar) AminoAcid->Lactam Heat / Dehydration (-H2O) Step1 Aqueous Phase (Retains Amino Acid) AminoAcid->Step1 Lactam->AminoAcid Strong Acid / H2O Step2 Organic Phase (Removes Lactam) Lactam->Step2

Caption: The reversibility of lactam formation allows for chemical purification via hydrolysis or phase partitioning.

Part 4: Detailed Experimental Protocol (Desalting & Recrystallization)

Objective: Isolate >98% pure (1-Aminocycloheptyl)acetic acid hydrochloride from a crude reaction mixture containing NaCl/NH


Cl.

Reagents:

  • Crude Product (10 g)

  • Methanol (HPLC Grade)

  • Ethyl Acetate (ACS Grade)

  • Celite 545 (Filter Aid)

Step-by-Step:

  • Dissolution: Transfer 10 g of crude solid into a 250 mL round-bottom flask. Add 100 mL of Methanol .

  • Digestion: Heat the mixture to reflux (approx. 65°C) with stirring for 30 minutes.

    • Checkpoint: The solution should be cloudy. The white precipitate is the inorganic salt (NaCl), which is insoluble in hot methanol.

  • Filtration: While hot, filter the suspension through a sintered glass funnel packed with a thin layer of Celite.

    • Action: Wash the filter cake with 20 mL of hot methanol. Discard the solid cake (Salts). Keep the filtrate (Product).

  • Concentration: Transfer the clear filtrate to a rotary evaporator. Concentrate until the volume is reduced to approx. 20 mL (thick syrup).

  • Crystallization: Slowly add 80 mL of Ethyl Acetate to the syrup with vigorous stirring. A white precipitate should form immediately.

  • Maturation: Stir the suspension at 0°C (ice bath) for 1 hour to maximize yield.

  • Collection: Filter the white solid, wash with cold Ethyl Acetate, and dry under vacuum.

References

  • Chemical Identity: (1-Aminocycloheptyl)acetic acid hydrochloride.[2][4][] CAS Common Chemistry. CAS RN: 1335042-25-5.[2][3][5][]

  • General Synthesis of Cyclic Amino Acids: Avenoza, A., et al. (2001). "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron. (Describes homologous purification via HCl salt formation).

  • Lactam Impurity Management: Ciavarella, A. B., et al. (2007). "Gabapentin lactamization: degradation model and stabilization factors." Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on the lactam-amino acid equilibrium in this chemical class).

  • Purification of Amino Acid Hydrochlorides:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section on Amino Acids. (Standard reference for alcoholic desalting protocols).

Sources

Troubleshooting

Strategies for scaling up (1-Aminocycloheptyl) acetic acid hydrochloride production

Current Status: Operational Lead Scientist: Senior Application Scientist, Process Chemistry Division Subject: Scale-up Strategies, Troubleshooting, and Critical Process Parameters (CPPs) for Gem-Disubstituted Cyclic Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Scientist, Process Chemistry Division Subject: Scale-up Strategies, Troubleshooting, and Critical Process Parameters (CPPs) for Gem-Disubstituted Cyclic Amino Acids.

Introduction: The Scale-Up Challenge

Scaling up (1-Aminocycloheptyl) acetic acid hydrochloride (a seven-membered ring analog of the gabapentinoid class) presents unique thermodynamic and kinetic challenges compared to its six-membered counterparts. The larger cycloheptane ring introduces increased conformational flexibility (entropy) and transannular strain, which impacts crystallization kinetics and impurity profiles.

This guide moves beyond standard laboratory protocols to address the Process Chemistry required for multi-kilogram production. The primary synthetic route assumed here is the Hofmann Rearrangement of the corresponding cyclic imide or anhydride, as this is the industry standard for gem-disubstituted cyclic amino acids [1, 2].

Module 1: Reaction Kinetics & Thermal Management (Synthesis Phase)

Core Workflow: The Hofmann Rearrangement

The transformation of 1,1-cycloheptyldiacetic acid amide/imide to the amine via Hofmann rearrangement is the most critical step. At scale, heat transfer becomes the limiting factor.

Q1: We are observing a sudden temperature spike and "runaway" gas evolution during the hypochlorite/bromine addition. How do we control this?

A: This is a classic "accumulation" error. The Hofmann rearrangement involves an exothermic decarboxylation.

  • Root Cause: At lab scale, heat dissipates quickly. At pilot scale, if you add the oxidant (NaOCl or Br2/NaOH) too fast at low temperatures (

    
    C), the intermediate N-haloamide accumulates. When the mixture is eventually warmed to trigger rearrangement, all the accumulated intermediate reacts simultaneously.
    
  • The Fix (Feed-Controlled Reaction):

    • Do not add all oxidant at

      
      C.
      
    • Adopt a semi-batch protocol : Maintain the reactor at the rearrangement temperature (typically

      
      C depending on the specific substrate stability) and slowly feed the substrate into the oxidant, or vice-versa, such that the reaction consumes the reagent immediately upon addition.
      
    • Monitor: Use in-line IR or HPLC to ensure no accumulation of the N-chloro/bromo intermediate.

Q2: Our yield is dropping due to the formation of a symmetrical urea byproduct. Why?

A: Urea formation indicates that the generated amine product is reacting with the intermediate isocyanate.

  • Mechanism:

    
    
    
  • The Fix:

    • Increase Base Concentration: Ensure the reaction pH remains

      
      . High alkalinity keeps the amine product deprotonated (unreactive) or accelerates the hydrolysis of the isocyanate to the carbamate/amine, minimizing the window for urea formation.
      
    • Dilution: While counter-intuitive for scale-up, slightly diluting the reaction mass reduces the collision frequency between product amine and intermediate isocyanate.

Module 2: Isolation & Impurity Control (Work-up)

The Lactamization Trap

One of the most persistent impurities in this class of compounds is the corresponding lactam (cyclic amide).

Q3: We see increasing levels of lactam impurity (2-azaspiro[4.6]undecan-3-one analog) during the acid workup. How do we prevent this?

A: Lactam formation is acid-catalyzed and heat-driven.

  • The Science: The amino acid product has both an amine and a carboxylic acid. In the presence of heat and acid, they dehydrate to form the ring. This is thermodynamically favorable for

    
    -lactams (5-membered rings) and possible for 
    
    
    
    -lactams under stress.
  • Protocol Adjustment:

    • Temperature Limit: Never heat the acidic aqueous solution above

      
      C.
      
    • Acid Choice: Avoid using mineral acids (HCl/H2SO4) for the initial acidification if possible. Use acetic acid to lower pH to the isoelectric point first to precipitate the free amino acid (zwitterion), then form the HCl salt in a separate, anhydrous step.

    • Holding Times: Minimize the time the product spends in solution at pH < 3.

Module 3: Crystallization & Salt Formation

Handling the Hydrochloride Salt

(1-Aminocycloheptyl) acetic acid HCl is highly soluble in water and prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Q4: The product comes out as a sticky oil/gum upon adding HCl. We cannot filter it.

A: This is a solvation issue. Water holds onto the salt too strongly.

  • The Fix (Azeotropic Drying):

    • Solvent Swap: Do not try to crystallize solely from water.

    • Procedure: Dissolve the free amino acid in a minimum amount of water. Add concentrated HCl. Then, add a large excess of Isobutanol or n-Butanol .

    • Distillation: Distill the mixture under vacuum. Water/Butanol forms an azeotrope. As water is removed, the boiling point rises, and the dry HCl salt will crystallize out of the alcohol (in which it is less soluble).

    • Anti-solvent: If it still oils, add Ethyl Acetate or MTBE slowly to the dry alcoholic solution to induce precipitation.

Q5: The salt is extremely hygroscopic. How do we handle this in the pilot plant?

A:

  • Engineering Control: All filtration and drying must occur under a nitrogen blanket.

  • Drying: Use a filter-dryer (Agitated Nutsche Filter Dryer) to avoid exposing the wet cake to humid air during transfer.

  • Storage: Double polyethylene bags with silica desiccant between the layers.

Module 4: Process Visualization

Workflow Diagram

The following diagram outlines the optimized scale-up workflow, highlighting critical decision points (diamonds) and process controls (rectangles).

G Start Start: Cycloheptane-1,1-diacetic acid (or Imide) Hofmann Hofmann Rearrangement (Reagent: NaOCl/NaOH) Control: Temp < 30°C, pH > 12 Start->Hofmann CheckExotherm Exotherm Spike? Hofmann->CheckExotherm Quench Quench Residual Oxidant (Reagent: Sodium Bisulfite) Check: KI Starch Paper IsoPoint Adjust pH to Isoelectric Point (pH ~6.5-7.0) Quench->IsoPoint FilterZwit Isolate Zwitterion (Free Acid) Wash to remove inorganic salts IsoPoint->FilterZwit SaltForm Reslurry in Isobutanol Add Conc. HCl FilterZwit->SaltForm Azeotrope Azeotropic Distillation (Remove Water) SaltForm->Azeotrope CheckOil Oiling Out? Azeotrope->CheckOil Cryst Crystallization (Anti-solvent: Ethyl Acetate) Final Final Product: (1-Aminocycloheptyl) acetic acid HCl Cryst->Final CheckExotherm->Hofmann Yes: Slow Addition Rate CheckExotherm->Quench No CheckOil->Azeotrope Yes: Continue Distillation CheckOil->Cryst No

Caption: Optimized process flow for the synthesis and isolation of (1-Aminocycloheptyl) acetic acid HCl, emphasizing thermal control and water removal.

Module 5: Troubleshooting Data & Specifications

ParameterLaboratory Scale (10g)Pilot Scale (10kg)Impact of Deviation
Reagent Addition Time 10-15 mins2-4 hoursFast addition at scale causes dangerous heat accumulation (Runaway risk).
Stirring Speed Magnetic bar (High RPM)Impeller (Low shear)Poor mixing at scale leads to "hot spots" and increased urea byproduct.
Quench pH Adjusted rapidlyAdjusted slowlyRapid acidification generates local acid pockets, catalyzing lactam formation.
Drying Temp 50°C Oven40°C Vacuum DryerHigh temp (>50°C) promotes surface lactamization on the solid crystal.

References

  • Ghezzi, M., et al. (2005).[1] Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent No.[1] 6,846,950. Washington, DC: U.S. Patent and Trademark Office. Link

  • Zacuto, M. J., et al. (2014).[2] One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids (Discusses scale-up of related acid derivatives). The Journal of Organic Chemistry, 79(19), 8917-8925. Link

  • Cannata, V., et al. (1992). Process for the preparation of gabapentin. U.S. Patent No.[1] 5,132,451. (Foundational text on ion exchange and lactam control for cyclic amino acids). Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (General reference for azeotropic drying strategies). Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Single-Crystal X-ray Crystallography: Analyzing (1-Aminocycloheptyl) acetic acid hydrochloride and its Analogs

For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates physical properties, biological activity, and ultimately, a compou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates physical properties, biological activity, and ultimately, a compound's viability as a therapeutic agent. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining molecular structure.[1][2] This guide provides an in-depth comparison of the crystallographic data for (1-Aminocycloheptyl) acetic acid hydrochloride, contextualized with structurally similar aminocycloalkyl carboxylic acids. We will delve into the experimental workflow, from crystal growth to data refinement, and explore how subtle structural variations can influence molecular packing and intermolecular interactions.

The Significance of Crystallographic Data in Drug Design

The journey of a drug from concept to clinic is arduous and expensive. Understanding the solid-state properties of an active pharmaceutical ingredient (API) is critical for formulation, stability, and bioavailability.[3][4] X-ray crystallography provides a high-resolution map of a molecule, revealing crucial details about:

  • Conformation: The spatial arrangement of atoms in a molecule.

  • Chirality: The absolute stereochemistry of chiral centers.

  • Intermolecular Interactions: Hydrogen bonding, van der Waals forces, and other interactions that govern crystal packing.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.[5]

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure is a meticulous one, requiring patience and precision. The following diagram illustrates the typical workflow for a small organic molecule like (1-Aminocycloheptyl) acetic acid hydrochloride.

workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth (e.g., slow evaporation, vapor diffusion) crystal_selection Crystal Selection & Mounting (under a microscope) crystal_growth->crystal_selection diffractometer Diffractometer (data collection) crystal_selection->diffractometer xray_source X-ray Source (e.g., Mo or Cu radiation) data_processing Data Processing (integration & scaling) diffractometer->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement (least-squares fitting) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF file)

Sources

Comparative

Validation of Analytical Methods for 1-Aminocycloheptaneacetic Acid Quantification

Executive Summary 1-Aminocycloheptaneacetic acid (1-ACHA) is a cyclic -amino acid and a structural analog of Gabapentin, often utilized as a pharmaceutical intermediate or a probe in structure-activity relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Aminocycloheptaneacetic acid (1-ACHA) is a cyclic


-amino acid and a structural analog of Gabapentin, often utilized as a pharmaceutical intermediate or a probe in structure-activity relationship (SAR) studies targeting the 

subunit of voltage-gated calcium channels.[1]

Its quantification presents a classic analytical challenge: the molecule is zwitterionic , highly polar, and lacks a native UV chromophore. This guide objectively compares the two dominant validation strategies:

  • Method A (The QC Standard): Pre-column Derivatization with OPA-3MPA followed by RP-HPLC-FLD.[1]

  • Method B (The Bioanalytical Standard): Direct HILIC-MS/MS (Triple Quadrupole).[1]

Part 1: The Analytical Challenge

Before selecting a method, the analyst must understand the physicochemical constraints of 1-ACHA (MW: ~171.24 g/mol , C


H

NO

).
  • Chromophore Absence: The cycloheptane ring and aliphatic backbone do not absorb UV light above 200 nm. Direct UV detection at 205-210 nm is non-specific and prone to solvent interference.[1]

  • Zwitterionic Nature: At neutral pH, the amine is protonated (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ). This results in poor retention on standard C18 columns ("dead volume elution") unless ion-pairing agents are used.[1]
  • Ring Lipophilicity: While the head group is polar, the 7-membered cycloheptane ring adds significant lipophilicity compared to its 3-membered (ACC) or 6-membered (Gabapentin) analogs, potentially causing solubility issues in purely aqueous buffers.[1]

Part 2: Method A – Pre-Column Derivatization (HPLC-FLD)

Best For: Quality Control (QC) labs, purity assays, and environments lacking Mass Spectrometry. Principle: Primary amines react with o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA) to form a highly fluorescent isoindole derivative.[1]

Experimental Protocol
  • Reagents:

    • Derivatization Reagent: 10 mg OPA dissolved in 0.5 mL methanol, added to 9.5 mL 0.4 M Borate buffer (pH 10.2), plus 20 µL 3-MPA.

    • Mobile Phase A: 10 mM Na

      
      HPO
      
      
      
      (pH 7.2).
    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).[1]

  • Workflow:

    • Step 1: Mix 10 µL Sample + 10 µL Reagent in autosampler.

    • Step 2: Hold for exactly 1.0 minute (Critical Control Point: OPA derivatives are unstable).

    • Step 3: Inject 5 µL onto column.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

    • Gradient: 0-100% B over 15 minutes.[1]

Critical Analysis
  • Pros: Extreme sensitivity (fmol range); removes interference from non-amine impurities.

  • Cons: The isoindole derivative degrades rapidly. The autosampler must mix and inject immediately. Batch derivatization is forbidden; sequential on-line derivatization is required.[1]

Part 3: Method B – Direct HILIC-MS/MS[1]

Best For: Bioanalysis (plasma/urine), trace impurity profiling, and high-throughput screening.[1] Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion via a water-layer mechanism, while MS/MS provides specificity without chemical modification.[1]

Experimental Protocol
  • MS Parameters (Triple Quadrupole):

    • Ionization:[1] ESI Positive Mode (

      
      ).
      
    • Precursor Ion:m/z 172.2.[1]

    • Product Ions:m/z 154.2 (Loss of H

      
      O) and m/z 95.1 (Cycloheptyl carbocation fragment).
      
    • Internal Standard: Gabapentin-D

      
       or 1-ACHA-D
      
      
      
      (if available).[1]
  • Chromatographic Conditions:

    • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Isocratic/Gradient: High organic start (90% B) ramping down to 50% B to elute the polar analyte.

Critical Analysis
  • Pros: "Dilute and shoot" simplicity; no reaction kinetics to manage; distinguishes 1-ACHA from isobaric impurities based on fragmentation patterns.[1]

  • Cons: Susceptible to matrix effects (ion suppression) from salts/phospholipids.

Part 4: Comparative Validation Data

The following table summarizes expected performance metrics based on validation studies of structural analogs (Gabapentin/Pregabalin) adapted for 1-ACHA.

ParameterMethod A: OPA-HPLC-FLDMethod B: HILIC-MS/MS
Linearity (

)
> 0.999 (0.1 – 100 µg/mL)> 0.995 (1 – 1000 ng/mL)
LOD (Limit of Detection) ~ 10 ng/mL (High Sensitivity)~ 0.5 ng/mL (Ultra-High Sensitivity)
Precision (RSD %) < 1.5% (Excellent)< 5.0% (Acceptable)
Specificity High (Amine specific)Very High (Mass + Fragmentation specific)
Sample Throughput Low (20 min run + mix time)High (3-5 min run time)
Robustness Low (Derivative instability)High (Stable analytes)
Part 5: Decision Logic & Workflows (Visualized)
Diagram 1: Method Selection Strategy

This decision tree guides the researcher based on sample matrix and available instrumentation.

MethodSelection Start Start: 1-ACHA Quantification MatrixCheck Sample Matrix? Start->MatrixCheck SensitivityCheck Required Sensitivity? MatrixCheck->SensitivityCheck Simple (Buffer/API) MethodB Method B: HILIC-MS/MS (Bioanalysis / Trace / High Speed) MatrixCheck->MethodB Complex (Plasma/Urine) EquipCheck LC-MS/MS Available? SensitivityCheck->EquipCheck High (< 1 µg/mL) MethodC Method C: HPLC-CAD/ELSD (Macro Analysis / No Chromophore) SensitivityCheck->MethodC Low (> 10 µg/mL) MethodA Method A: OPA-HPLC-FLD (QC / Purity / High Precision) EquipCheck->MethodA No EquipCheck->MethodB Yes

Caption: Strategic selection framework for 1-ACHA analysis based on matrix complexity and sensitivity needs.

Diagram 2: Validation Workflow (ICH Q2)

The logical flow for validating the chosen method to ensure regulatory compliance.

ValidationFlow Spec 1. Specificity (Blank vs. Spiked) Lin 2. Linearity (5-point Calibration) Spec->Lin Acc 3. Accuracy (Recovery Studies) Lin->Acc Prec 4. Precision (Repeatability/Intermediate) Acc->Prec LOD 5. Sensitivity (LOD/LOQ Determination) Prec->LOD Robust 6. Robustness (pH/Flow/Temp variations) LOD->Robust

Caption: Step-wise validation protocol aligned with ICH Q2(R1) guidelines for analytical procedures.

Part 6: References
  • Guideline on Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH).

    • Source:

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Online, 2020.

    • Source:

  • Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Pharmaceutical and Biomedical Analysis, 2015.[1]

    • Source:

  • NMAM Method 5601: Organonitrogen Compounds. NIOSH Manual of Analytical Methods.

    • Source:

  • HILIC Method for Underivatized Amino Acids. Waters Application Note.

    • Source:

Sources

Validation

Comparative pharmacokinetics of cyclic gamma-amino acids

Topic: Comparative Pharmacokinetics of Cyclic Gamma-Amino Acids Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Comparative Pharmacokinetics & Pharmacodynami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics of Cyclic Gamma-Amino Acids Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Comparative Pharmacokinetics & Pharmacodynamics of Cyclic -Amino Acids: Gabapentin, Pregabalin, and Mirogabalin

Executive Summary: The Structural Evolution

Cyclic


-amino acids (gabapentinoids) represent a cornerstone in the management of neuropathic pain. While they share a core mechanism—inhibition of voltage-gated calcium channels (VGCCs) via the 

subunit—their pharmacokinetic (PK) and pharmacodynamic (PD) profiles diverge significantly due to structural modifications.

This guide compares the three generations of this class:

  • Gabapentin (First Generation): A cyclohexane ring-substituted GABA. Characterized by dose-dependent non-linear absorption due to transporter saturation.[1]

  • Pregabalin (Second Generation): An isobutyl-substituted GABA (functionally analogous to cyclic variants). Characterized by linear pharmacokinetics and high bioavailability.[1][2]

  • Mirogabalin (Third Generation): A bicyclic analog. Characterized by potent binding affinity and distinctively slow dissociation rates (

    
    ) from the 
    
    
    
    -1 subunit.[3]

The Absorption Bottleneck: LAT1 Transporter Kinetics

The defining pharmacokinetic differentiator among these agents is their interaction with the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) in the intestinal epithelium.

  • Gabapentin (The Saturation Problem): Gabapentin relies almost exclusively on LAT1 for absorption. However, its affinity (

    
    ) and the transporter's capacity (
    
    
    
    ) result in saturation at therapeutic doses. As the dose increases, the fraction absorbed decreases (bioavailability drops from ~60% at 900mg to ~33% at 3600mg).[1][4] This creates a "ceiling effect" for efficacy.[4]
  • Pregabalin (The Linear Solution): While Pregabalin also utilizes LAT1, it exhibits a much higher capacity transport profile and potentially utilizes secondary pathways, preventing saturation within the clinical dose range. This results in >90% bioavailability and predictable, linear PK.[1][2]

  • Mirogabalin: Exhibits rapid absorption (

    
     h) and maintains dose-proportionality (linear PK), avoiding the saturation pitfalls of gabapentin.
    

Visualizing the Transport Kinetics:

LAT1_Transport_Kinetics cluster_lumen Intestinal Lumen cluster_membrane Epithelial Membrane (LAT1 Transporter) cluster_blood Systemic Circulation Drug_G Gabapentin (High Dose) LAT1_G LAT1 (Saturated) Drug_G->LAT1_G Competes for limited sites Drug_P Pregabalin (High Dose) LAT1_P LAT1 (High Capacity) Drug_P->LAT1_P Efficient Transport Bio_G Reduced Bioavailability (~33%) LAT1_G->Bio_G Rate Limited Influx Bio_P High Bioavailability (>90%) LAT1_P->Bio_P Linear Influx

Figure 1: Comparative flux of Gabapentin vs. Pregabalin through the LAT1 transporter system, illustrating the saturation bottleneck specific to Gabapentin.

Pharmacodynamic Divergence: Dissociation Rates ( )

While PK determines exposure, the duration of analgesic effect is heavily influenced by the residence time on the receptor.

  • Selectivity: Mirogabalin shows higher potency for the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -1 subunit (associated with analgesia) compared to 
    
    
    
    -2 (associated with CNS side effects like somnolence).
  • Dissociation (

    
    ): 
    
    • Pregabalin: Dissociates rapidly from ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -1 (
      
      
      
      hours).[3][5]
    • Mirogabalin: Dissociates slowly from ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -1 (
      
      
      
      hours).[3][5][6]
    • Impact: This slow dissociation contributes to Mirogabalin's sustained analgesic efficacy potentially exceeding its plasma half-life.

Comparative Data Summary

ParameterGabapentinPregabalinMirogabalin
Structure Cyclohexane-GABAIsobutyl-GABABicyclic-GABA
Bioavailability (

)
Variable (60%

33%)

(Consistent)

(Consistent)
Dose Linearity Non-Linear (Saturable)Linear Linear

2–3 hours~1 hour~1 hour
Elimination

5–7 hours6.3 hours3–5 hours

-1 Affinity (

)
59 nM62.5 nM13.5 nM (High Potency)

-1 Dissociation (

)
Rapid1.4 hours11.1 hours (Slow)
Renal Excretion UnchangedUnchangedUnchanged (mostly)

Experimental Protocol: In Vitro LAT1 Transport Assay

To verify the transport kinetics and saturation potential of novel cyclic gamma-amino acids, the Caco-2 Permeability Assay is the industry standard.

Objective: Determine if a compound is a substrate for LAT1 and assess transport saturation.

Reagents:

  • Caco-2 cell line (ATCC).

  • Transport Buffer: HBSS (pH 7.4).

  • Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – specific LAT1 inhibitor.

  • Control: [14C]-L-Leucine (LAT1 substrate).[7]

Workflow:

  • Cell Culture: Seed Caco-2 cells on transwell inserts (

    
     pore size). Culture for 21 days to form a differentiated monolayer.
    
  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Threshold:

    
    .[8]
    
  • Equilibration: Wash monolayers 3x with warm HBSS.[9]

  • Transport Initiation (Apical to Basolateral):

    • Add test compound (various concentrations: 10

      
      M – 10 mM) to the Apical chamber.
      
    • Specificity Control: In parallel wells, add test compound + 1 mM BCH (inhibitor).

  • Sampling: Collect

    
     from the Basolateral chamber at 30, 60, 90, and 120 min.
    
  • Quantification: Analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability (

    
    ) using the equation:
    
    
    
    
    (Where
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration).[7]

Visualizing the Workflow:

Caco2_Workflow cluster_conditions Experimental Conditions Start Start: Caco-2 Monolayer (21 Days Differentiation) TEER TEER Measurement (>200 Ohm*cm2) Start->TEER Cond_A Test Compound (0.01 - 10 mM) TEER->Cond_A Cond_B Test Compound + BCH (LAT1 Inhibitor) TEER->Cond_B Incubate Incubate 37°C Sample Basolateral (30-120 min) Cond_A->Incubate Cond_B->Incubate Analysis LC-MS/MS Quantification Incubate->Analysis Calc Calculate Papp & Km (Check for Saturation) Analysis->Calc

Figure 2: Step-by-step workflow for assessing LAT1-mediated transport using the Caco-2 model.

References

  • Domon, Y., et al. (2018). Binding characteristics and analgesic effects of mirogabalin, a novel ligand for the

    
     subunit of voltage-gated calcium channels.[10] Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin.[1] Clinical Pharmacokinetics. Link

  • Tachibana, H., et al. (2018). Mirogabalin: A novel potent and selective ligand for the

    
     subunit of voltage-gated calcium channels. Journal of Pain Research. Link
    
  • Hutmacher, M. M., et al. (2016). Exposure-response modeling of mirogabalin in patients with diabetic peripheral neuropathic pain. Journal of Clinical Pharmacology. Link

  • Uchida, M., et al. (2009). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1). Biological and Pharmaceutical Bulletin. Link

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.